Product packaging for 2-(2-Methyl-1H-imidazol-1-yl)ethanol(Cat. No.:CAS No. 1615-15-2)

2-(2-Methyl-1H-imidazol-1-yl)ethanol

货号: B155134
CAS 编号: 1615-15-2
分子量: 126.16 g/mol
InChI 键: JJWKKSUCSNDHNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(2-Methyl-1H-imidazol-1-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B155134 2-(2-Methyl-1H-imidazol-1-yl)ethanol CAS No. 1615-15-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(2-methylimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWKKSUCSNDHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061821
Record name 1H-Imidazole-1-ethanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-15-2
Record name 2-Methyl-1H-imidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methimidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-ethanol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole-1-ethanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Methyl-1H-imidazol-1-yl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1-(2-Hydroxyethyl)-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Hydroxyethyl)-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document includes quantitative data, detailed experimental protocols for property determination, and logical workflow diagrams.

Core Physicochemical Data

1-(2-Hydroxyethyl)-2-methylimidazole, with the CAS number 1615-15-2, is a heterocyclic organic compound.[1][2][3][4][5] It presents as a white to off-white solid.[6] The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C6H10N2O[1][2][3][5][6]
Molecular Weight 126.16 g/mol [1][2][3][5][6]
Melting Point 63-65 °C[1][2][3]
68-72 °C[6]
Boiling Point 298.5 °C at 760 mmHg[1]
274-276 °C[6]
130-133 °C at 0.15-0.25 Torr[2]
Density 1.12 g/cm³[1][2]
~1.13 g/cm³[6]
Solubility Soluble in water[6]
Freely soluble (143 g/L at 25 °C)[3]
Soluble in common organic solvents like ethanol and acetone[6]
pKa (Predicted) 14.66 ± 0.10[2]
Flash Point 134.3 °C[1][2]
~120 °C[6]
Appearance White to off-white solid[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range.[7][8]

Methodology: Capillary Method

This method involves introducing a small, finely powdered sample into a capillary tube and heating it in a controlled manner.[7][9][10]

  • Sample Preparation: A small amount of the dry 1-(2-Hydroxyethyl)-2-methylimidazole is placed in a capillary tube, which is sealed at one end. The tube is tapped to compact the sample to a height of about 1-2 mm.[7][9][10]

  • Apparatus: A melting point apparatus (such as a Mel-Temp or DigiMelt) or a Thiele tube filled with a high-boiling point oil (like mineral oil or silicone oil) is used.

  • Procedure:

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]

    • The assembly is placed in the heating bath of the melting point apparatus.

    • The sample is heated rapidly at first to determine an approximate melting range.[9]

    • The apparatus is allowed to cool, and a second, more careful determination is made with a fresh sample, heating at a slower rate of about 1-2 °C per minute as the approximate melting point is approached.[9]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[10]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[11][12]

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid.[13]

  • Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a Thiele tube filled with heating oil are required.[12][13]

  • Procedure:

    • A few milliliters of the liquid sample are placed in the small test tube.[11]

    • The capillary tube is placed in the test tube with its open end down.[12]

    • The test tube is attached to the thermometer and immersed in the Thiele tube.[12][13]

    • The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[12][13]

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.[13]

    • The heat source is then removed, and the apparatus is allowed to cool.[13]

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]

Determination of Density

Density is the mass of a substance per unit volume.[14] For liquids, it is commonly measured using a pycnometer or by simply measuring the mass of a known volume.

Methodology: Volumetric Method

This is a straightforward method for determining the density of a liquid.[15][16][17]

  • Apparatus: A graduated cylinder and an analytical balance are needed.[14][15][17]

  • Procedure:

    • The mass of a clean, dry graduated cylinder is accurately measured.[14][15]

    • A specific volume of the liquid (e.g., 20 mL) is added to the graduated cylinder, and the volume is recorded precisely.[14][15][16]

    • The graduated cylinder containing the liquid is weighed again.[14][15]

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[16]

    • The density is calculated by dividing the mass of the liquid by its volume.

    • The temperature of the liquid should also be recorded, as density is temperature-dependent.[14][15]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

This is a common method for determining the equilibrium solubility of a compound.[18]

  • Procedure:

    • An excess amount of the solid 1-(2-Hydroxyethyl)-2-methylimidazole is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

    • The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached. This may take several hours.

    • Once equilibrium is achieved, the mixture is allowed to stand to let the undissolved solid settle.

    • A sample of the supernatant (the saturated solution) is carefully withdrawn, often using a filtered syringe to avoid transferring any solid particles.

    • The concentration of the solute in the filtered sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[19]

Determination of pKa

The pKa is a measure of the acidity of a compound. For a weak base like an imidazole derivative, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[20][21]

  • Apparatus: A pH meter with an electrode, a burette, and a magnetic stirrer are required.[20]

  • Procedure:

    • A known concentration of 1-(2-Hydroxyethyl)-2-methylimidazole is dissolved in water.

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[20]

    • A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, known increments from the burette.[20]

    • After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[20]

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[21]

Visualizations

Logical Workflow for Synthesis

The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole can be represented by the following workflow, which outlines the key steps from reactants to the final purified product.

Reactants 2-Methylimidazole & Ethylene Oxide/2-Chloroethanol Reaction Reaction in Solvent (e.g., Acetonitrile) Reactants->Reaction CrudeProduct Crude 1-(2-Hydroxyethyl) -2-methylimidazole Reaction->CrudeProduct Purification Purification (e.g., Recrystallization, Distillation) CrudeProduct->Purification FinalProduct Pure 1-(2-Hydroxyethyl) -2-methylimidazole Purification->FinalProduct Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: Synthesis workflow for 1-(2-Hydroxyethyl)-2-methylimidazole.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for determining the physicochemical properties of a given chemical compound.

cluster_physical_state Physical State & Appearance cluster_solution_properties Solution Properties MeltingPoint Melting Point Determination DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis BoilingPoint Boiling Point Determination BoilingPoint->DataAnalysis Density Density Measurement Density->DataAnalysis Solubility Solubility Testing Solubility->DataAnalysis pKa pKa Determination pKa->DataAnalysis Sample Pure Sample of 1-(2-Hydroxyethyl)-2-methylimidazole Sample->MeltingPoint Sample->BoilingPoint Sample->Density Sample->Solubility Sample->pKa

Caption: Workflow for determining physicochemical properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methyl-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Methyl-1H-imidazol-1-yl)ethanol, a key intermediate in the development of various pharmaceuticals and functional materials.[1][2] This document details established synthetic methodologies, provides a summary of its physicochemical and spectroscopic properties, and includes detailed experimental protocols.

Introduction

This compound, also known as 1-(2-Hydroxyethyl)-2-methylimidazole, is a versatile heterocyclic compound.[1] Its structure, featuring a substituted imidazole ring and a primary alcohol, makes it a valuable building block in medicinal chemistry and materials science. The imidazole moiety is a well-known pharmacophore present in numerous bioactive molecules, while the hydroxyl group offers a convenient handle for further chemical modifications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
Appearance White solid[1]
Melting Point 49 - 51 °C[1]
Density 1.12 g/cm³[1]
CAS Number 1615-15-2[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of 2-methylimidazole. Two principal routes have been established: the reaction with a 2-haloethanol (such as 2-chloroethanol or 2-bromoethanol) and the ring-opening of ethylene oxide.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_routes Synthetic Routes cluster_product Product 2-Methylimidazole 2-Methylimidazole Route_A Reaction with 2-Haloethanol 2-Methylimidazole->Route_A Base, Solvent Route_B Reaction with Ethylene Oxide 2-Methylimidazole->Route_B Catalyst (optional) Product This compound Route_A->Product Route_B->Product

Caption: Synthetic routes to this compound.

Experimental Protocols

Route A: Reaction of 2-Methylimidazole with 2-Chloroethanol

This method involves the nucleophilic substitution of the halide from 2-chloroethanol by the nitrogen of the 2-methylimidazole ring. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Materials:

  • 2-Methylimidazole

  • 2-Chloroethanol

  • Sodium hydroxide (or other suitable base)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylimidazole (1.0 eq) and a base such as sodium hydroxide (1.1 eq) in a suitable solvent like acetonitrile.

  • To this stirring solution, add 2-chloroethanol (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield pure this compound.

Route B: Reaction of 2-Methylimidazole with Ethylene Oxide

This route involves the nucleophilic ring-opening of the ethylene oxide epoxide by 2-methylimidazole.[2] This reaction can be performed with or without a catalyst and is an atom-economical approach.

Materials:

  • 2-Methylimidazole

  • Ethylene oxide (can be generated in situ or bubbled as a gas)

  • Solvent (e.g., water, or an alcohol)

Procedure:

  • Dissolve 2-methylimidazole (1.0 eq) in a suitable solvent in a pressure-rated reaction vessel.

  • Introduce a controlled amount of ethylene oxide (1.0 - 1.2 eq) into the solution. This can be done by bubbling ethylene oxide gas through the solution or by adding a solution of ethylene oxide in a compatible solvent.

  • Seal the vessel and heat the reaction mixture. The reaction temperature can range from 50 to 100 °C, depending on the solvent and whether a catalyst is used.

  • Monitor the reaction progress by GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the methyl group, the two methylene groups of the ethanol substituent, and the two protons on the imidazole ring. The chemical shifts and coupling patterns will be indicative of the structure.
¹³C NMR Resonances for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring. The chemical shifts will be influenced by the nitrogen atoms and the hydroxyl group. Tautomerization of the imidazole ring may lead to broadening of the signals for the ring carbons in solution-state NMR.[3][4]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group. Characteristic C-H, C=N, and C-N stretching and bending vibrations for the imidazole ring and the alkyl chain will also be present.[5]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (126.16 g/mol ). Fragmentation patterns can provide further structural information.

Logical Workflow for Characterization

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis Synthesized_Product Purified this compound NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR Infrared Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Determination Synthesized_Product->MP Purity Purity Assessment (e.g., HPLC) Synthesized_Product->Purity Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Confirm Connectivity Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Identify Functional Groups Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation Confirm Molecular Weight Purity_Indication Purity_Indication MP->Purity_Indication Assess Purity Quantitative_Purity Quantitative_Purity Purity->Quantitative_Purity Determine Purity

Caption: Workflow for the characterization of the synthesized product.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the efficient production and verification of this important chemical intermediate. The provided methodologies can be adapted and optimized for specific laboratory conditions and research objectives.

References

2-(2-Methyl-1H-imidazol-1-yl)ethanol CAS number 1615-15-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Methyl-1H-imidazol-1-yl)ethanol (CAS Number: 1615-15-2)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. This versatile compound serves as a crucial intermediate in the development of pharmaceuticals and specialty polymers.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physicochemical Properties

This compound, also known as 1-(2-Hydroxyethyl)-2-methylimidazole, is a white solid at room temperature.[1] It is recognized for its utility as a stabilizing agent and catalyst in various chemical reactions, including polymerization and cross-linking.[1] Its solubility in both water and organic solvents enhances its applicability in a wide range of formulations.[1]

PropertyValueSource
CAS Number 1615-15-2[1][2][3][4][5]
Molecular Formula C₆H₁₀N₂O[1][3][4][5]
Molecular Weight 126.16 g/mol [1][3][4][5]
Appearance White solid[1]
Melting Point 49 - 51 °C[1]
63-65 °C (in ethyl acetate)[2]
Density 1.12 g/cm³[1][2]
Solubility Freely soluble (143 g/L at 25 °C, calculated)[2]
Purity ≥ 95%[1]
Storage Conditions 0 - 8 °C[1]

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A primary method for synthesizing this compound is through the N-alkylation of 2-methylimidazole with an appropriate electrophile, such as ethylene oxide.[8] This reaction involves the nucleophilic attack of the N-1 nitrogen of 2-methylimidazole on a carbon atom of the ethylene oxide ring, leading to the opening of the epoxide ring and the formation of the desired product.[8]

Materials:

  • 2-Methylimidazole

  • Ethylene oxide

  • A suitable solvent (e.g., a polar aprotic solvent)

Procedure:

  • Dissolve 2-methylimidazole in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling system.

  • Carefully introduce ethylene oxide to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Allow the reaction to proceed until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.

General Analytical Workflow for Related Imidazole Derivatives

For the analysis of imidazole derivatives like 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a robust method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed.[9] This approach can be adapted for the analysis of this compound.

Sample Preparation (from a biological matrix):

  • Precipitate proteins in the sample by adding a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source is recommended.[9]

  • Chromatographic Separation: Utilize a suitable HPLC column to separate the analyte from other components in the sample.

  • Mass Spectrometric Detection: The protonated molecule [M+H]⁺ would be the precursor ion for detection in positive ion mode. Product ions would result from the fragmentation of the ethyl side chain and the imidazole ring.[9]

Applications and Biological Relevance

This compound is a valuable building block in the synthesis of a variety of biologically active molecules.[1] It serves as a key intermediate in the development of pharmaceuticals and can be found in cosmetic formulations as a stabilizer and emulsifier.[1] Furthermore, it is used in the formulation of corrosion inhibitors and specialty polymers.[1]

Role in Pharmaceutical Development

This compound is a precursor in the synthesis of more complex drug molecules.[8] For example, derivatives of the closely related compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, are being investigated as histamine H3 receptor antagonists.[10]

The nitro-substituted analogue of this compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (metronidazole), is a well-known antibiotic.[8] The bioactivity of such nitroimidazole derivatives is attributed to the reduction of the nitro group within anaerobic or microaerophilic microorganisms.[8] This reduction forms reactive intermediates that can damage microbial DNA and other essential macromolecules, ultimately leading to cell death.[8]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product 2_Methylimidazole 2-Methylimidazole N_Alkylation N-Alkylation Reaction 2_Methylimidazole->N_Alkylation Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->N_Alkylation Target_Compound This compound N_Alkylation->Target_Compound

Caption: Synthetic pathway for this compound.

Pharmaceutical_Intermediate A This compound B Chemical Modification (e.g., functional group transformation) A->B Serves as a starting scaffold C Advanced Intermediate B->C D Further Synthesis Steps C->D E Active Pharmaceutical Ingredient (API) D->E Leads to

Caption: Role as a key intermediate in pharmaceutical synthesis.

Nitroimidazole_Activation A Nitroimidazole Derivative (e.g., Metronidazole) B Reductive Activation (in anaerobic cells) A->B C Reactive Nitroso and Hydroxylamine Intermediates B->C D Damage to Microbial DNA and other macromolecules C->D E Cell Death D->E

Caption: Bioactivation of related nitroimidazole compounds.

References

Technical Guide: Solubility Profile of 1-(2-Hydroxyethyl)-2-methylimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-Hydroxyethyl)-2-methylimidazole in various organic solvents. Due to the limited availability of quantitative data for this specific compound, this guide leverages solubility data for the structurally analogous compound, 2-methyl-1H-imidazole, to provide a detailed framework for understanding its solubility characteristics. The experimental protocols outlined herein are based on established methodologies for determining the solubility of related imidazole compounds and can be adapted for 1-(2-Hydroxyethyl)-2-methylimidazole.

Introduction

1-(2-Hydroxyethyl)-2-methylimidazole is a heterocyclic organic compound with applications in various fields, including as a precursor in the synthesis of pharmaceuticals and as a component in polymer chemistry. Its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, and formulation development. This guide aims to provide a foundational understanding of its solubility profile and the experimental means to determine it.

Quantitative Solubility Data (for the analogous compound 2-methyl-1H-imidazole)

The following tables summarize the mole fraction solubility (x₁) of 2-methyl-1H-imidazole in various organic solvents at different temperatures.

Table 1: Solubility of 2-methyl-1H-imidazole in Alcohols[1][2]
SolventTemperature (K)Mole Fraction (x₁)
Ethanol273.150.085
283.150.120
293.150.165
303.150.225
313.150.305
Propan-1-ol273.150.060
283.150.085
293.150.120
303.150.165
313.150.225
Butan-1-ol273.150.045
283.150.065
293.150.090
303.150.125
313.150.170
Hexan-1-ol273.150.025
283.150.035
293.150.050
303.150.070
313.150.100
Table 2: Solubility of 2-methyl-1H-imidazole in Ethers[3]
SolventTemperature (K)Mole Fraction (x₁)
Dipropyl ether293.150.0042
303.150.0065
313.150.0098
Dibutyl ether293.150.0031
303.150.0048
313.150.0072
Methyl tert-butyl ether293.150.0085
303.150.0130
313.150.0195
Table 3: Solubility of 2-methyl-1H-imidazole in Aromatic Hydrocarbons[4][5]
SolventTemperature (K)Mole Fraction (x₁)
Toluene293.150.0028
303.150.0045
313.150.0070
323.150.0110
333.150.0170

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound in an organic solvent using a dynamic (synthetic) method, as described in the literature for imidazole derivatives[1][2][3][4].

Principle

The synthetic method for solubility determination involves preparing a series of mixtures of the solute and solvent with known compositions. Each mixture is then heated until the solid phase completely dissolves. The temperature at which the last crystal disappears is recorded as the equilibrium temperature for that specific composition.

Materials and Apparatus
  • Solute: 1-(2-Hydroxyethyl)-2-methylimidazole (or the compound of interest)

  • Solvents: High-purity organic solvents (e.g., ethanol, acetone, toluene)

  • Apparatus:

    • Jacketed glass vessel with a magnetic stirrer

    • Precision thermostat bath for temperature control

    • Calibrated digital thermometer with an accuracy of ±0.1 K

    • Analytical balance with a precision of ±0.0001 g

    • Light source and a detector (or visual observation) to monitor the disappearance of the solid phase

Procedure
  • Sample Preparation: Accurately weigh a specific amount of 1-(2-Hydroxyethyl)-2-methylimidazole and the chosen organic solvent directly into the jacketed glass vessel.

  • Heating and Observation:

    • Place the vessel in the thermostat bath and begin stirring the mixture.

    • Slowly increase the temperature of the bath (e.g., at a rate of 0.5 K/min) while continuously observing the mixture.

    • Record the temperature at which the last solid crystal of the solute disappears. This is the solid-liquid equilibrium temperature for the prepared composition.

  • Data Collection: Repeat steps 1 and 2 for a range of different solute-solvent compositions to generate a solubility curve (solubility vs. temperature).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the dynamic method.

experimental_workflow Workflow for Dynamic Solubility Measurement A Sample Preparation B Weigh Solute and Solvent A->B Precise Measurement C Heating and Stirring B->C Transfer to Vessel D Observe for Dissolution C->D Controlled Heating E Record Temperature of Last Crystal Disappearance D->E Visual/Instrumental Detection F Repeat for Different Compositions E->F Iterative Process F->B New Composition G Generate Solubility Curve F->G Compile Data Points H Data Analysis G->H I Model Fitting (e.g., Apelblat) H->I Thermodynamic Modeling J Final Solubility Data I->J Final Report

Caption: Dynamic method for solubility determination.

Conclusion

This technical guide provides a foundational resource for understanding and determining the solubility of 1-(2-Hydroxyethyl)-2-methylimidazole in organic solvents. By utilizing the provided data for a structurally similar compound and adhering to the detailed experimental protocol, researchers can effectively characterize the solubility profile of this important chemical, facilitating its use in various scientific and industrial applications. The presented workflow diagram offers a clear visual representation of the experimental process, aiding in the planning and execution of solubility studies.

References

An In-Depth Technical Guide to the Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanol from 2-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanol, a key intermediate in pharmaceutical development, starting from 2-methylimidazole.[1][2] This document details the primary synthetic methodologies, presents quantitative data for reaction conditions, and provides detailed experimental protocols. Furthermore, it explores the relevance of the imidazole scaffold in biological signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with diverse biological activities, including antifungal, anticancer, and antiprotozoal agents.[3] 2-Methylimidazole is a readily available starting material that serves as a precursor for a variety of functionalized imidazole derivatives.

This guide focuses on the N-alkylation of 2-methylimidazole to introduce a 2-hydroxyethyl group, yielding this compound. This transformation is a crucial step in the synthesis of more complex molecules, including the widely used antibacterial and antiprotozoal drug, metronidazole, which is synthesized from the nitrated analogue, 2-methyl-5-nitroimidazole.[5][6][7]

Synthetic Methodologies

The synthesis of this compound from 2-methylimidazole is primarily achieved through N-alkylation, specifically N-hydroxyethylation. Two main approaches are commonly employed, differing in the electrophilic reagent used to introduce the 2-hydroxyethyl moiety.

Reaction with Ethylene Oxide

A direct method for the synthesis involves the nucleophilic attack of 2-methylimidazole on the electrophilic carbons of ethylene oxide.[1] The reaction proceeds via an epoxide ring-opening mechanism, where the lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks a carbon atom of the ethylene oxide ring, leading to the formation of a new nitrogen-carbon bond and the subsequent generation of the hydroxyl group upon workup. This method is also utilized in the industrial synthesis of metronidazole from 2-methyl-5-nitroimidazole.[6]

Reaction with 2-Haloethanols or Ethylene Carbonate

An alternative and often safer approach involves the reaction of 2-methylimidazole with a 2-haloethanol, such as 2-chloroethanol, or with ethylene carbonate. The reaction with 2-chloroethanol is a classic Williamson ether-like synthesis where the imidazole acts as a nucleophile, displacing the halide. The reaction with ethylene carbonate is considered a greener alternative to using the highly reactive and gaseous ethylene oxide.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the synthesis of this compound and its derivatives, based on available literature for similar N-alkylation reactions of imidazoles.

ParameterMethod 1: Reaction with 2-Chloroethylamine HCl (adapted)Method 2: Synthesis of Metronidazole (via Ethylene Oxide)
Starting Material 2-Methylimidazole2-Methyl-4/5-nitroimidazole
Alkylating Agent 2-Chloroethylamine hydrochlorideEthylene oxide
Base Sodium hydroxide (NaOH)Not explicitly stated, but reaction is in an acidic medium which is later neutralized.
Catalyst Tetrabutylammonium bromide (Phase-transfer catalyst)Phosphoric acid and Acetic anhydride
Solvent AcetonitrileWater
Temperature Reflux (~82°C)25-30°C
Reaction Time 12 - 24 hours (monitored by TLC)2 hours
Representative Yield 40-60% (estimated based on similar reactions)[8]~90% (for metronidazole)[6]
Purity >95% (after column chromatography)[8]Not specified

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for similar compounds.

Protocol 1: Synthesis via N-Alkylation with 2-Chloroethanol (Adapted)

This protocol is adapted from the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[8]

Materials:

  • 2-Methylimidazole

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel

  • Eluent system (e.g., Dichloromethane:Methanol with a small percentage of aqueous ammonia)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylimidazole (1.0 eq), 2-chloroethanol (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in dichloromethane (DCM) and wash with a brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the resulting residue by silica gel column chromatography. A suitable eluent system is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).[8]

  • Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound. Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Signaling Pathways and Biological Relevance

The imidazole scaffold is a common feature in molecules that interact with various biological targets, including enzymes and receptors. Derivatives of this compound, particularly its nitrated form (metronidazole), are known to have significant antimicrobial activity. The mechanism of action for nitroimidazoles involves the reduction of the nitro group within anaerobic organisms, leading to the formation of cytotoxic radical anions that damage DNA and other macromolecules.

Furthermore, substituted imidazoles have been extensively investigated as inhibitors of various kinases, which are key players in cellular signaling pathways that are often dysregulated in diseases like cancer.

Kinase Inhibition Signaling Pathway

The following diagram illustrates a generalized signaling pathway involving kinase inhibition, a common mechanism of action for many imidazole-based therapeutic agents.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., Ras, Raf) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase Cascade (e.g., MEK, ERK) Signaling_Proteins->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Promotes Imidazole_Inhibitor This compound Derivative Imidazole_Inhibitor->Kinase_Cascade Inhibits

Caption: Generalized kinase inhibition pathway by an imidazole derivative.

Experimental Workflow

The overall process for the synthesis and purification of this compound is depicted in the following workflow diagram.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - 2-Methylimidazole - Alkylating Agent - Base & Catalyst - Solvent Start->Reaction_Setup Reaction Reaction: - Reflux (e.g., 82°C) - 12-24 hours Reaction_Setup->Reaction Workup Workup: - Cool and Filter - Concentrate Filtrate Reaction->Workup Extraction Extraction: - Dissolve in DCM - Wash with Brine - Dry Organic Layer Workup->Extraction Purification Purification: - Concentrate - Column Chromatography Extraction->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-methylimidazole is a straightforward yet crucial transformation in the preparation of various pharmaceutically important compounds. The N-alkylation reaction can be effectively carried out using either ethylene oxide or safer alternatives like 2-chloroethanol or ethylene carbonate. The provided protocols, data, and diagrams offer a comprehensive guide for researchers and professionals in the field of drug development, facilitating the efficient synthesis and further exploration of this versatile imidazole derivative. The established importance of the imidazole scaffold in modulating key signaling pathways, such as kinase cascades, underscores the potential of this compound and its derivatives as valuable starting points for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 1-(2-Hydroxyethyl)-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole, a significant heterocyclic compound. The document details the primary synthetic routes, delves into the underlying reaction mechanisms, presents detailed experimental protocols based on analogous, well-documented procedures, and includes quantitative data where available. This guide is intended to be a valuable resource for professionals in the fields of chemical synthesis, drug development, and materials science.

Introduction

1-(2-Hydroxyethyl)-2-methylimidazole is a substituted imidazole that finds applications as a precursor in the synthesis of various chemical entities, including active pharmaceutical ingredients and functionalized polymers. Its synthesis primarily involves the N-alkylation of 2-methylimidazole with a reagent that introduces the 2-hydroxyethyl group. The two most prevalent methods for this transformation are the reaction with ethylene oxide and the reaction with 2-chloroethanol.

Reaction Mechanisms and Synthetic Pathways

The formation of 1-(2-Hydroxyethyl)-2-methylimidazole from 2-methylimidazole proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as the nucleophile. The specific mechanism, however, is contingent on the chosen electrophile and the catalytic conditions employed.

Reaction with Ethylene Oxide (Epoxide Ring-Opening)

The reaction of 2-methylimidazole with ethylene oxide is a classic example of an epoxide ring-opening reaction. This process can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism:

Under acidic conditions, the oxygen atom of the ethylene oxide is protonated, which activates the epoxide ring towards nucleophilic attack. The lone pair of electrons on one of the nitrogen atoms of 2-methylimidazole then attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the three-membered ring. A subsequent deprotonation step yields the final product, 1-(2-Hydroxyethyl)-2-methylimidazole. This method is particularly relevant in the synthesis of the nitro-substituted analogue, metronidazole, where formic acid is used as a catalyst.[1]

Base-Catalyzed Mechanism:

In the presence of a base, the 2-methylimidazole is deprotonated to form a more nucleophilic imidazolide anion. This anion then attacks one of the carbon atoms of the ethylene oxide ring, causing it to open and form an alkoxide intermediate. Protonation of the alkoxide during workup yields the desired 1-(2-Hydroxyethyl)-2-methylimidazole.

Reaction Pathway: 2-Methylimidazole with Ethylene Oxide

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_R1 2-Methylimidazole A_Int2 Intermediate Adduct A_R1->A_Int2 A_R2 Ethylene Oxide A_Int1 Protonated Ethylene Oxide A_R2->A_Int1 Protonation A_Cat1 H+ A_Cat1->A_Int1 A_Int1->A_Int2 Nucleophilic Attack A_P 1-(2-Hydroxyethyl)-2-methylimidazole A_Int2->A_P Deprotonation (-H+) B_R1 2-Methylimidazole B_Int1 Imidazolide Anion B_R1->B_Int1 Deprotonation B_R2 Ethylene Oxide B_Int2 Alkoxide Intermediate B_R2->B_Int2 B_Cat1 Base B_Cat1->B_Int1 B_Int1->B_Int2 Nucleophilic Attack B_P 1-(2-Hydroxyethyl)-2-methylimidazole B_Int2->B_P Protonation B_Workup Proton Source (Workup) B_Workup->B_P

Caption: Acid- and base-catalyzed pathways for the reaction of 2-methylimidazole with ethylene oxide.

Reaction with 2-Chloroethanol (Nucleophilic Substitution)

The synthesis using 2-chloroethanol involves a direct nucleophilic substitution reaction (SN2 type). Similar to the reaction with ethylene oxide, this process can be facilitated by a base.

Base-Catalyzed Mechanism:

A base is used to deprotonate 2-methylimidazole, forming the imidazolide anion. This potent nucleophile then attacks the carbon atom bearing the chlorine atom in 2-chloroethanol, displacing the chloride ion and forming the target molecule. This is analogous to the synthesis of 1-methylimidazole from imidazole and methyl iodide, where a base like sodium hydroxide is employed.

Reaction Pathway: 2-Methylimidazole with 2-Chloroethanol

G cluster_main Base-Catalyzed Nucleophilic Substitution R1 2-Methylimidazole Int1 Imidazolide Anion R1->Int1 Deprotonation R2 2-Chloroethanol P 1-(2-Hydroxyethyl)-2-methylimidazole R2->P Cat Base Cat->Int1 Int1->P SN2 Attack Side_P Chloride Salt

Caption: Base-catalyzed SN2 reaction of 2-methylimidazole with 2-chloroethanol.

Experimental Protocols

Detailed experimental procedures for the synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole are not extensively reported in publicly available literature. However, reliable protocols can be adapted from the well-documented synthesis of its nitro-analogue, metronidazole, and other N-alkylation reactions of imidazoles.

Protocol 1: Acid-Catalyzed Reaction with Ethylene Oxide (Adapted from Metronidazole Synthesis)[1]

Materials:

  • 2-Methylimidazole

  • Formic acid (98%)

  • Ethylene oxide

  • Deionized water

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-methylimidazole in formic acid.

  • Cool the solution in an ice bath and slowly add ethylene oxide through the dropping funnel while maintaining the temperature between 30-40°C.

  • After the addition is complete, allow the reaction mixture to stir at this temperature for 2-3 hours.

  • Remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and neutralize the solution with a sodium hydroxide solution to precipitate the product.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Reaction with 2-Chloroethanol

Materials:

  • 2-Methylimidazole

  • 2-Chloroethanol

  • Sodium hydroxide

  • Ethanol (or another suitable solvent like DMF)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methylimidazole in ethanol.

  • Add powdered sodium hydroxide to the solution and stir until it dissolves, forming the sodium salt of 2-methylimidazole.

  • Add 2-chloroethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

  • Remove the ethanol from the filtrate using a rotary evaporator.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation or recrystallization.

Experimental Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup and Isolation cluster_purification Purification Stage A Dissolve 2-Methylimidazole in Solvent B Add Catalyst (Acid or Base) A->B C Add Hydroxyethylating Agent (Ethylene Oxide or 2-Chloroethanol) B->C D React under Controlled Temperature and Time C->D E Quench/Neutralize Reaction Mixture D->E F Solvent Removal (Rotary Evaporation) E->F G Extraction with Organic Solvent F->G H Drying of Organic Phase G->H I Solvent Evaporation H->I J Crude Product I->J K Recrystallization or Column Chromatography or Vacuum Distillation J->K L Pure 1-(2-Hydroxyethyl)-2-methylimidazole K->L

Caption: A generalized experimental workflow for the synthesis and purification of 1-(2-Hydroxyethyl)-2-methylimidazole.

Quantitative Data

ParameterReaction with Ethylene OxideReaction with 2-Chloroethanol
Catalyst Typically acid (e.g., formic acid)Typically base (e.g., NaOH, KOH)
Solvent Can be the acid catalyst itself or an inert solventAlcohols (e.g., ethanol), DMF, Toluene
Temperature 30-50°C (for nitro-analogue)[1]Reflux temperature of the solvent
Typical Yield Generally high, but depends on control of exothermicityModerate to high, dependent on base and solvent
Key Side Reactions Polymerization of ethylene oxide, formation of di-hydroxyethylated productsElimination of HCl from 2-chloroethanol, over-alkylation

Conclusion

The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole is a straightforward process that can be achieved through established organic chemistry reactions, primarily the N-alkylation of 2-methylimidazole. The choice between using ethylene oxide or 2-chloroethanol as the hydroxyethylating agent will depend on the available equipment, safety considerations (ethylene oxide is a flammable and toxic gas), and desired reaction conditions. The acid-catalyzed ring-opening of ethylene oxide and the base-catalyzed substitution of 2-chloroethanol represent the most plausible and effective routes to obtain this valuable chemical intermediate. Further optimization of reaction conditions for the non-nitro substituted compound would be a valuable area of investigation for process chemists and researchers in the field.

References

The Diverse Biological Activities of 2-Methylimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and antifungal properties of 2-methylimidazole derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of 2-methylimidazole have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key cellular processes essential for cancer cell proliferation.[1]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-methylimidazole derivatives against several human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

Compound/DerivativeCell LineIC50 (µM)Reference
Substituted imidazole derivative 5a (Kim-161)T24 (Bladder Carcinoma)56.11[1]
Substituted imidazole derivative 5b (Kim-111)T24 (Bladder Carcinoma)67.29[1]
1-cytopentane-1H-benzo[d]imidazol-2(3H)oneHePG2 (Liver Cancer)4.79[2]
Benzimidazole-cinnamide derivative 21A549 (Lung Cancer)0.29[3]
Benzimidazole sulfonamide derivative 22A549 (Lung Cancer)0.15[3]
Benzimidazole sulfonamide derivative 22HeLa (Cervical Cancer)0.21[3]
Benzimidazole sulfonamide derivative 22HepG2 (Liver Cancer)0.33[3]
Benzimidazole sulfonamide derivative 22MCF-7 (Breast Cancer)0.17[3]
Purine derivative 46MDA-MB-231 (Breast Cancer)1.22[3]
Purine derivative 47A549 (Lung Cancer)2.29[3]
Purine derivative 48MDA-MB-231 (Breast Cancer)2.29[3]
Xanthine derivative 43MCF-7 (Breast Cancer)0.8[3]
N-methyl-nitroimidazoleMDA-MB-231 (Breast Cancer)~16.7[4]
N-ethyl-nitroimidazoleMDA-MB-231 (Breast Cancer)~18.8[4]
2-[2-(5-Chloro Carboxy Phenyl) Azo] 1-Methyl ImidazolePC3 (Prostate Cancer)213.6 (µg/mL)[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • 2-methylimidazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)[6][7]

  • Microplate reader[6]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the 2-methylimidazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for another 24, 48, or 72 hours.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]

  • Incubation with MTT: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of 2-methylimidazole derivatives treatment Treat cells with compounds compound_prep->treatment incubation_treatment Incubate for 24-72 hours treatment->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubation_mtt add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Workflow for the MTT Cell Viability Assay.

Antimicrobial and Antifungal Activity

2-Methylimidazole derivatives have also been extensively studied for their efficacy against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[8][9]

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-methylimidazole derivatives against selected bacterial and fungal strains.

Table 2: Antibacterial Activity of 2-Methylimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliReference
HL1625>5000[8]
HL26252500[8]
Benzene sulfonated metronidazole (M1)250-[10]
Phenylacetamide metronidazole (M3)--[10]
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-olPotent (Zone of Inhibition)Potent (Zone of Inhibition)[11]

Table 3: Antifungal Activity of 2-Methylimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
(2-methyl-1H-imidazol-1-yl)methanol (SAM3)200-[12]
1,1′-methanediylbis(1H-benzimidazole (AM5)312.5-[12]
(1H-benzo[d]imidazol-1-yl)methanol (SAM5)312.5-[12]
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-olPotent (Zone of Inhibition)Potent (Zone of Inhibition)[11]
N-substituted maleimide with 2-methyl imidazole (5f)Significant ActivitySignificant Activity[13][14]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[15][16]

Materials:

  • Petri plates

  • Muller-Hinton Agar (MHA)[15]

  • Bacterial or fungal strains

  • Sterile cork borer (6-8 mm diameter)[17]

  • 2-methylimidazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.[15][18]

  • Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the agar plates using a sterile cork borer.[17]

  • Addition of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the dissolved 2-methylimidazole derivatives at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.[18]

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to permit the diffusion of the compounds into the agar.[18]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 24-48 hours.[16]

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[16]

  • Data Interpretation: The diameter of the inhibition zone is indicative of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare microbial inoculum prep_plates Inoculate MHA plates prep_inoculum->prep_plates punch_wells Punch wells in agar prep_plates->punch_wells add_compounds Add test compounds and controls punch_wells->add_compounds pre_diffusion Allow for pre-diffusion add_compounds->pre_diffusion incubation Incubate plates pre_diffusion->incubation measure_zones Measure zones of inhibition incubation->measure_zones interpret_results Interpret antimicrobial activity measure_zones->interpret_results

Workflow for the Agar Well Diffusion Method.

Signaling Pathways

Inhibition of Lanosterol 14α-Demethylase

A key mechanism of action for the antifungal activity of many azole compounds, including imidazole derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, these compounds disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Lanosterol_Inhibition_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Demethylase Substrate Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Demethylase->Intermediate Product Disruption Disruption Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole 2-Methylimidazole Derivative Inhibition Inhibition Imidazole->Inhibition Inhibition->Demethylase Disruption->Ergosterol

Inhibition of Lanosterol 14α-demethylase by 2-Methylimidazole Derivatives.

Synthesis of 2-Methylimidazole Derivatives

The synthesis of 2-methylimidazole and its derivatives can be achieved through various methods. A common approach is the Debus-Radziszewski imidazole synthesis.

General Synthesis Protocol for 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol

This protocol describes the synthesis of a triaryl-substituted imidazole derivative.[11]

Materials:

  • Benzil

  • 2-Hydroxynaphthaldehyde

  • Ammonium acetate

  • Molecular iodine (catalyst)

  • Solvent (e.g., solvent-free or a suitable organic solvent)

Procedure:

  • Reaction Setup: In a reaction vessel, combine benzil, 2-hydroxynaphthaldehyde, ammonium acetate (as the source of nitrogen), and a catalytic amount of molecular iodine.[11]

  • Reaction Conditions: The reaction is typically carried out under solvent-free conditions or in a suitable solvent with heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the reaction mixture is cooled, and the crude product is isolated.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Synthesis of 2-Methyl-5-nitroimidazole

This derivative is an important intermediate for the synthesis of other biologically active compounds.[19]

Materials:

  • 2-Methylimidazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Dissolution: Dissolve 2-methylimidazole in concentrated nitric acid.[19]

  • Acid Addition: Slowly add concentrated sulfuric acid to the solution while controlling the temperature with an ice bath.[19]

  • Nitration: Heat the reaction mixture to facilitate the nitration reaction.

  • Precipitation: Pour the reaction mixture onto ice to precipitate the 2-methyl-5-nitroimidazole.[19]

  • Isolation and Purification: Filter the precipitate, wash it with water, and dry it to obtain the final product.[19]

This technical guide provides a foundational understanding of the biological activities of 2-methylimidazole derivatives. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this versatile chemical scaffold.

References

The Expanding Therapeutic Potential of Substituted Imidazole Ethanols: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Substituted imidazole ethanols are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of their potential applications as antifungal, anticancer, and anti-inflammatory agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the core signaling pathways involved in their mechanisms of action.

Core Applications and Mechanisms of Action

Substituted imidazole ethanols have demonstrated efficacy in several key therapeutic areas. Their mechanism of action is often tied to the inhibition of specific enzymes or interference with critical signaling cascades.

  • Antifungal Activity: A primary application of imidazole derivatives is in the treatment of fungal infections. Their efficacy largely stems from the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2]

  • Anticancer Activity: In oncology, substituted imidazoles have shown promise by targeting various signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[3] Mechanisms include the inhibition of enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and various kinases.[3] Some derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells.[3]

  • Anti-inflammatory Effects: The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[4] A significant mechanism is the inhibition of p38 mitogen-activated protein kinase (MAPK) and the subsequent downstream inhibition of nuclear factor-kappa B (NF-κB) phosphorylation, which are critical for the production of pro-inflammatory cytokines.[5][6]

Quantitative Data Summary

The following tables summarize the biological activities of various substituted imidazole derivatives from the literature, providing a comparative overview of their potency.

Table 1: Antifungal Activity of Substituted Imidazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)IC50 (µg/mL)Reference
Imidazole-Chalcone 3cCandida albicans1.56-
Imidazole-Chalcone 3cCandida krusei0.78-
Imidazole-Chalcone 3cCandida parapsilosis0.78-
Imidazole-Chalcone 3cCandida glabrata0.78-
Tetrasubstituted Imidazole 5mCandida albicans-6[7]
Tetrasubstituted Imidazole 5eCandida albicans-25[7]
Fluconazole (Standard)Candida albicans-40[7]

Table 2: Anticancer Activity of Substituted Imidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazole Derivative 5MCF-7 (Breast)< 5
Imidazole Derivative 5HepG2 (Liver)< 5
Imidazole Derivative 5HCT-116 (Colon)< 5
Imidazothiazole-benzimidazole 20A549 (Lung)1.09
Benzimidazole-cinnamide 21A549 (Lung)0.29
Benzimidazole sulfonamide 22A549 (Lung)0.15
Benzimidazole sulfonamide 22HeLa (Cervical)0.21
Benzimidazole sulfonamide 22HepG2 (Liver)0.33
Benzimidazole sulfonamide 22MCF-7 (Breast)0.17

Table 3: Anti-inflammatory Activity of Substituted Imidazole Derivatives

Compound/DerivativeTarget/AssayIC50Reference
N-substituted amide derivative AA6p38 MAP Kinase403.57 ± 6.35 nM[8]
Adezmapimod (SB203580) (Standard)p38 MAP Kinase222.44 ± 5.98 nM[8]
1,5-Diphenyl pyrazole 2COX-20.45 µmol/L[9]
1,5-Diphenyl pyrazole 3COX-20.45 µmol/L[9]
Celecoxib (Standard)COX-20.88 µmol/L[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted imidazole ethanols.

Synthesis of 2,4,5-Trisubstituted Imidazole Ethanols

This protocol describes a one-pot, three-component synthesis.[4][10]

Materials:

  • Aryl aldehyde

  • Benzil

  • Ammonium acetate

  • Ethanol

  • Catalyst (e.g., p-toluenesulfonic acid (PTSA), L-proline, or a Lewis acid like iodine)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Crushed ice

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add the aryl aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2 mmol), and the catalyst (e.g., 10 mol% L-proline).

  • Add ethanol as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 2,4,5-trisubstituted imidazole derivative.

Biological Evaluation

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][11]

Materials:

  • Fungal strains (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • RPMI-1640 medium

  • Sterile saline

  • Test imidazole compounds

  • Standard antifungal drug (e.g., fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on SDA or PDA. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[6]

  • Drug Dilution: Prepare a stock solution of the test imidazole compound in a suitable solvent. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[11] This can be assessed visually or by measuring the optical density at a specific wavelength.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][12][13]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Test imidazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted imidazole ethanol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

This in vivo assay is a standard model for evaluating acute inflammation.[1][14][15][16][17]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Test imidazole compounds

  • Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

  • Drug Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[1]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways targeted by substituted imidazole ethanols and a typical experimental workflow.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ImidazoleEthanol Substituted Imidazole Ethanols ImidazoleEthanol->Lanosterol Inhibits Lanosterol 14α-demethylase

Inhibition of the Ergosterol Biosynthesis Pathway.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_drug Mechanism of Action LPS LPS / Cytokines p38_MAPK p38 MAPK LPS->p38_MAPK IKK IKK p38_MAPK->IKK I_kB IκB IKK->I_kB Phosphorylates & Degrades NF_kB_p50_p65 NF-κB (p50/p65) NF_kB_p50_p65->I_kB Bound & Inactive NF_kB_p50_p65_active Active NF-κB (p50/p65) nucleus Nucleus NF_kB_p50_p65_active->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Transcription nucleus->pro_inflammatory_genes cytokines TNF-α, IL-6, COX-2 pro_inflammatory_genes->cytokines ImidazoleEthanol Substituted Imidazole Ethanols ImidazoleEthanol->p38_MAPK Inhibits

Inhibition of the p38 MAPK/NF-κB Signaling Pathway.

Anticancer_PI3K_Pathway cluster_receptor Cell Surface Receptor cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_drug Mechanism of Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ImidazoleEthanol Substituted Imidazole Ethanols (Kinase Inhibitors) ImidazoleEthanol->PI3K Inhibits Experimental_Workflow_MIC start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Imidazole Compound in 96-well plate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with significant growth inhibition) read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Application Notes and Protocols: 2-(2-Methyl-1H-imidazol-1-yl)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-1H-imidazol-1-yl)ethanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its structure, featuring a reactive imidazole ring and a primary hydroxyl group, allows for diverse chemical modifications, making it an important intermediate in drug discovery and development.[1][2] The imidazole nucleus is considered a "privileged scaffold" in medicinal chemistry, known for its ability to interact with various biological targets, leading to its incorporation into numerous therapeutic agents, including antifungal, anticancer, and antibacterial drugs.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in pharmaceutical research.

Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its dual functionality is pivotal to its utility:

  • N-Alkylation of the Imidazole Ring: The nucleophilic nitrogen of the 2-methylimidazole core readily undergoes alkylation, allowing for the introduction of various side chains and pharmacophores.[1]

  • Derivatization of the Hydroxyl Group: The ethanol side chain's hydroxyl group can be functionalized through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, enabling the attachment of other molecular fragments.[1]

A notable application is in the synthesis of nitroimidazole derivatives, such as the widely used antibiotic and antiprotozoal agent, metronidazole .[3][4] The synthesis of metronidazole involves the nitration of the 2-methylimidazole ring followed by N-alkylation with ethylene oxide or a similar reagent to introduce the hydroxyethyl side chain.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₁₀N₂O[2]
Molecular Weight126.16 g/mol [2]
AppearanceWhite solid[2]
Melting Point49 - 51 °C[2]
Density1.12 g/cm³[2]
CAS Number1615-15-2[2]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4/H-5 (Imidazole Ring)~7.01 / ~6.69Doublet / Doublet
N-CH₂ (Ethanol)~3.8 - 4.0Triplet
O-CH₂ (Ethanol)~3.5 - 3.7Triplet
C-CH₃ (Imidazole)~2.24Singlet
OH (Ethanol)VariableBroad Singlet
[1]

Experimental Protocols

Several synthetic routes for the preparation of this compound have been established. Below are detailed protocols for the most common methods.

Protocol 1: Synthesis via Alkylation with 2-Chloroethanol

This method involves the N-alkylation of 2-methylimidazole with 2-chloroethanol in the presence of a base.

Materials:

  • 2-Methylimidazole

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) (Phase-transfer catalyst)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylimidazole (1.0 eq), 2-chloroethanol (1.1 eq), powdered sodium hydroxide (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude residue in dichloromethane and wash with brine. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Table 3: Reaction Parameters for Alkylation with 2-Chloroethanol
ParameterConditionNotes
Stoichiometry (2-MeIm:2-CE:NaOH)1 : 1.1 : 2A slight excess of the alkylating agent and base is used.
CatalystTetrabutylammonium bromideA phase-transfer catalyst can improve reaction efficiency.
SolventAcetonitrileA polar aprotic solvent is suitable for this SN2 reaction.
Reaction TemperatureReflux (~82°C)Heating is necessary to drive the reaction to completion.
Reaction Time12 - 24 hoursMonitor by TLC for optimal reaction time.
Representative Yield40-60%Estimated based on similar reactions.[5]
Purity>95%After column chromatography.[5]
Protocol 2: Synthesis via Reaction with Ethylene Carbonate

This method offers a safer alternative to using ethylene oxide directly.

Materials:

  • 2-Methylimidazole

  • Ethylene carbonate

  • Potassium carbonate (K₂CO₃) (optional, as catalyst)

  • Toluene or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in toluene or DMF. Add ethylene carbonate (1.1 eq) and optionally, a catalytic amount of potassium carbonate.

  • Reaction: Heat the reaction mixture to 100-120°C and stir for 4-8 hours. The reaction proceeds with the evolution of carbon dioxide.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Purification: If toluene is used as the solvent, the product may precipitate upon cooling and can be collected by filtration. If DMF is used, the solvent is removed under reduced pressure, and the residue is purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of a Key Derivative - Metronidazole

This protocol outlines the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole), a crucial pharmaceutical.

Materials:

  • 2-Methyl-5-nitroimidazole

  • Formic acid

  • Sulfuric acid

  • Ethylene oxide

  • Sodium hydroxide (NaOH)

Procedure:

  • Mixed Solution Preparation: Prepare a mixed solution of 2-methyl-5-nitroimidazole, formic acid, and sulfuric acid in a molar ratio of 1:0.5-0.7:1.2-1.7.[4]

  • Addition of Reagents: Alternately add ethylene oxide and concentrated sulfuric acid (in a mole ratio of 1:0.08-0.3) to the mixed solution in 3-4 portions.[4]

  • Reaction: Maintain the reaction temperature at 72-108°C for 2.5-5 hours.[4]

  • Crystallization: After the reaction, cool the solution and add sodium hydroxide to adjust the pH to 9.5-10.5 to precipitate the product.[4]

  • Purification: The precipitated solid is collected by filtration, washed, and can be further purified by recrystallization to obtain the final product.[4] A reported yield for a similar process is 75.2% with a purity of 99.8%.[4]

Mandatory Visualizations

G General Synthetic Pathways to this compound cluster_reagents Alkylating Agents A 2-Methylimidazole B This compound A->B  + Reagent (Direct Alkylation) C Ethylene Oxide D 2-Haloethanol (e.g., 2-Chloroethanol) E Ethylene Carbonate G Experimental Workflow for Synthesis via 2-Chloroethanol A Reaction Setup: 2-Methylimidazole, 2-Chloroethanol, NaOH, TBAB in Acetonitrile B Reflux at ~82°C (12-24 hours) A->B C Cool and Filter B->C D Concentrate Filtrate C->D E Extraction with DCM/Brine D->E F Dry over Na₂SO₄ E->F G Column Chromatography F->G H Pure this compound G->H G Derivatization Pathways for Pharmaceutical Applications A This compound B Ester Derivatives A->B Esterification C Ether Derivatives A->C Etherification D Carboxamide Derivatives A->D Multi-step conversion E Nitroimidazole Derivatives (e.g., Metronidazole) A->E Nitration & further steps

References

Application Notes and Protocols for 1-(2-Hydroxyethyl)-2-methylimidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-hydroxyethyl)-2-methylimidazole as a versatile precursor in the synthesis of pharmacologically active compounds, particularly focusing on the widely used 5-nitroimidazole class of antimicrobial agents. Detailed experimental protocols for the synthesis of key drug molecules, quantitative data, and mechanistic insights are presented to facilitate research and development in drug discovery.

Introduction: The Role of 1-(2-Hydroxyethyl)-2-methylimidazole in Medicinal Chemistry

1-(2-Hydroxyethyl)-2-methylimidazole is a key building block in organic synthesis, primarily recognized for its role as a direct precursor to the essential antimicrobial drug, Metronidazole. Its chemical structure, featuring a reactive hydroxyl group and a substituted imidazole ring, allows for straightforward chemical modifications, making it an important intermediate in the generation of diverse molecular entities. The imidazole core is a prevalent scaffold in many biologically active compounds, and derivatives of 1-(2-hydroxyethyl)-2-methylimidazole have shown significant therapeutic potential.

Application in the Synthesis of 5-Nitroimidazole Drugs

The most prominent application of 1-(2-hydroxyethyl)-2-methylimidazole in drug discovery is in the synthesis of 5-nitroimidazole derivatives. These compounds are prodrugs that are selectively activated in anaerobic bacteria and protozoa, leading to the generation of cytotoxic nitro radicals that induce DNA damage and cell death.

Metronidazole Synthesis

Metronidazole, a flagship drug in this class, is synthesized directly from 1-(2-hydroxyethyl)-2-methylimidazole via a nitration reaction.

Experimental Protocol: Synthesis of Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole)

This protocol outlines the nitration of 1-(2-hydroxyethyl)-2-methylimidazole to yield Metronidazole.

Materials:

  • 1-(2-Hydroxyethyl)-2-methylimidazole

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 1.0 g of 2-methyl-2H-1,2,3-triazole in 5 mL of concentrated sulfuric acid.

  • Slowly add 5 mL of fuming nitric acid to the stirred solution over a period of 15-20 minutes, ensuring the temperature is maintained at room temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude Metronidazole can be further purified by recrystallization.

Quantitative Data for Metronidazole Synthesis

ParameterValueReference
Starting Material1-(2-Hydroxyethyl)-2-methylimidazole-
ProductMetronidazole-
Yield75.2%[1]
Purity99.8%[1]
Melting Point160-161.5 °C[1]
Ornidazole Synthesis Pathway

While not a direct precursor, the synthesis of Ornidazole, another important 5-nitroimidazole, involves intermediates that are structurally and synthetically related to 1-(2-hydroxyethyl)-2-methylimidazole. The common starting point is 2-methylimidazole, which is first nitrated to 2-methyl-5-nitroimidazole. This intermediate is then alkylated to yield Ornidazole. The overall synthetic strategy highlights the importance of the substituted imidazole scaffold.

Experimental Protocol: Two-Step Synthesis of Ornidazole

Step 1: Synthesis of 2-methyl-5-nitroimidazole from 2-methylimidazole

Materials:

  • 2-methylimidazole

  • Concentrated Nitric Acid (HNO3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Ice

Procedure:

  • Dissolve 36 grams (0.44 moles) of 2-methylimidazole in 6 mL of nitric acid, controlling the exothermic reaction by adding ice to maintain a temperature of 30-40°C.

  • Slowly add 5 mL of concentrated sulfuric acid to the solution.

  • Boil the reaction mixture for 1 hour.

  • After cooling, add an additional 8 mL of a 1:1 mixture of sulfuric acid and nitric acid.

  • Heat the mixture for another hour.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter the precipitate, wash it three times with water, and air-dry to obtain 2-methyl-5-nitroimidazole.[2]

Step 2: Synthesis of Ornidazole from 2-methyl-5-nitroimidazole

Materials:

  • 2-methyl-5-nitroimidazole

  • Epichlorohydrin

  • Ethyl acetate

  • Catalyst (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]thiourea)

  • 1 mol/L Hydrochloric acid

  • 1.25 mol/L Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • To a reaction flask, add 127.1 g of 2-methyl-5-nitroimidazole, 635.5 g of ethyl acetate, and 4.13 g of the catalyst. Stir the mixture until uniform.

  • Add 127.1 g of epichlorohydrin to the reaction flask, maintaining the temperature at 25-30°C.

  • Stir the reaction for 6 hours.

  • After the reaction, add 127.1 g of water and adjust the pH to approximately 4.0 with 1 mol/L hydrochloric acid.

  • Separate the organic and aqueous phases.

  • Adjust the pH of the aqueous phase to about 8.0 with 1.25 mol/L sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with a small amount of water, and dry.

  • Wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure Ornidazole.[3]

Quantitative Data for Ornidazole Synthesis

ParameterValueReference
Starting Material2-methyl-5-nitroimidazole-
ProductOrnidazole-
Yield85.2%[3]
Purity (HPLC)99.67%[3]

Mechanism of Action of 5-Nitroimidazole Drugs

The therapeutic effect of 5-nitroimidazole drugs like Metronidazole and Ornidazole is dependent on their activation within the target anaerobic organisms.

Signaling Pathway: Activation and Cytotoxicity of 5-Nitroimidazoles

G cluster_cell Anaerobic Microorganism Prodrug 5-Nitroimidazole Prodrug (e.g., Metronidazole, Ornidazole) Activation Reduction of Nitro Group (by Ferredoxin or Nitroreductase) Prodrug->Activation Enzymatic Reduction Radical Reactive Nitro Radical Anion Activation->Radical DNA Microbial DNA Radical->DNA Interaction Damage DNA Strand Breakage & Destabilization of Helix DNA->Damage Causes Death Cell Death Damage->Death Leads to

Caption: Activation pathway of 5-nitroimidazole drugs in anaerobic microorganisms.

The process begins with the passive diffusion of the prodrug into the microbial cell.[4] Inside the anaerobic environment, the drug's nitro group is reduced by low-redox-potential proteins such as ferredoxin or nitroreductases.[5][6] This reduction generates a highly reactive nitro radical anion.[4] These cytotoxic radicals then interact with the microbial DNA, causing strand breaks and destabilization of the helical structure.[][8] The resulting extensive DNA damage ultimately leads to cell death.[9]

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of 5-nitroimidazole drugs from their precursors is outlined below.

G A Step 1: Reaction Setup Dissolve precursor in appropriate solvent. Add reagents under controlled temperature. B Step 2: Reaction Monitoring Monitor reaction progress using TLC or HPLC. A->B C Step 3: Work-up Quench the reaction. Neutralize the mixture. B->C D Step 4: Extraction Extract the product into an organic solvent. C->D E Step 5: Purification Dry the organic layer. Remove solvent under reduced pressure. Recrystallize the crude product. D->E F Step 6: Analysis Characterize the final product using NMR, IR, and Mass Spectrometry. Determine purity by HPLC. E->F

Caption: General experimental workflow for the synthesis of 5-nitroimidazole drugs.

This standardized workflow ensures the efficient and reproducible synthesis of high-purity drug candidates for further biological evaluation.

References

Application Notes and Protocols: 1-(2-Hydroxyethyl)-2-methylimidazole as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of 1-(2-Hydroxyethyl)-2-methylimidazole as a corrosion inhibitor for steel, particularly in acidic environments. This document details the mechanism of action, presents key performance data, and offers detailed protocols for experimental evaluation. It is intended for researchers, scientists, and professionals in materials science and chemical engineering engaged in the development and assessment of corrosion inhibitors.

Introduction

Steel is a cornerstone of industrial infrastructure but is highly susceptible to corrosion, especially in acidic environments prevalent in oil and gas production, industrial cleaning, and acid pickling processes.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Imidazole and its derivatives are a class of heterocyclic compounds that have demonstrated significant potential as effective corrosion inhibitors for steel.[2][3]

1-(2-Hydroxyethyl)-2-methylimidazole is a promising inhibitor candidate. Its molecular structure features a hydrophilic head containing the imidazole ring with two nitrogen atoms and a hydroxyl group, which act as active centers for adsorption onto the metal surface. The presence of π-electrons in the imidazole ring and lone pairs of electrons on the nitrogen and oxygen atoms facilitates the formation of a protective film on the steel, thereby isolating it from the corrosive environment.[4]

Mechanism of Corrosion Inhibition

The protective action of 1-(2-Hydroxyethyl)-2-methylimidazole on a steel surface in an acidic medium is primarily attributed to its adsorption at the metal-solution interface. The mechanism involves the following key interactions:

  • Physisorption: In an acidic solution, the inhibitor molecule can become protonated. The positively charged inhibitor then interacts electrostatically with the negatively charged steel surface (due to the specific adsorption of anions like Cl⁻ from the acid).

  • Chemisorption: The inhibitor molecule can share electrons with the vacant d-orbitals of iron atoms on the steel surface. The lone pair electrons of the nitrogen atoms in the imidazole ring, the π-electrons of the ring, and the lone pair electrons of the oxygen atom in the hydroxyethyl group all contribute to the formation of coordinate covalent bonds, leading to strong adsorption.[5]

This adsorption process creates a barrier film that displaces water molecules and corrosive ions from the steel surface, effectively blocking both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. As a mixed-type inhibitor, it reduces the rate of both reactions.[3][6]

InhibitionMechanism cluster_surface Steel Surface (Fe) cluster_solution Corrosive Solution (e.g., HCl) Fe Fe Atoms Adsorption Adsorption (Chemisorption & Physisorption) Fe->Adsorption H_ions H⁺ Corrosion Corrosion Reactions (Anodic & Cathodic) H_ions->Corrosion Cl_ions Cl⁻ Cl_ions->Corrosion Inhibitor 1-(2-Hydroxyethyl)-2-methylimidazole (HEMI) Inhibitor->Adsorption Adsorbs onto ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm Leads to ProtectiveFilm->Corrosion Blocks

Caption: Corrosion inhibition mechanism of 1-(2-Hydroxyethyl)-2-methylimidazole.

Data Presentation

The following tables summarize quantitative data for hydroxyethyl imidazoline derivatives, demonstrating their effectiveness as corrosion inhibitors for steel in corrosive media. The data is compiled from potentiodynamic polarization and electrochemical impedance spectroscopy studies.

Table 1: Potentiodynamic Polarization Data for Hydroxyethyl Imidazoline in 3% NaCl + Diesel Saturated with CO₂ at 50°C[6]

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (V vs SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank-0.71529.5-
5-0.71011.262.0
10-0.7126.578.0
25-0.7114.186.1
50-0.7152.591.5

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Hydroxyethyl Imidazoline in 3% NaCl + Diesel Saturated with CO₂ at 50°C[6]

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank210150.1-
558054.763.8
1099032.078.8
25155020.486.5
50250012.791.6

Note: The data presented is for a general hydroxyethyl imidazoline derivative and is representative of the performance expected from 1-(2-Hydroxyethyl)-2-methylimidazole.

Experimental Protocols

The following are detailed protocols for evaluating the performance of 1-(2-Hydroxyethyl)-2-methylimidazole as a corrosion inhibitor.

ExperimentalWorkflow cluster_methods Corrosion Evaluation Methods start Start: Steel Sample Acquisition prep 1. Sample Preparation (Polishing, Cleaning, Weighing) start->prep wl A. Weight Loss Measurement (Immersion Test) prep->wl ec B. Electrochemical Tests (PDP & EIS) prep->ec sa C. Surface Analysis (SEM/AFM) prep->sa analysis 2. Data Acquisition & Analysis (Corrosion Rate, IE%, Rct, Icorr) wl->analysis ec->analysis sa->analysis results 3. Results Interpretation & Reporting analysis->results end_node End: Performance Evaluation results->end_node

Caption: General workflow for evaluating a corrosion inhibitor.

Weight Loss Measurements

This method determines the average corrosion rate over a long exposure period.[7] The protocol is based on the ASTM G31-72 standard.[1]

Materials and Equipment:

  • Steel coupons (e.g., mild steel) of known dimensions.

  • Corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Analytical balance (precision of 0.1 mg).

  • Water bath or thermostat for temperature control.

  • Abrasive papers (e.g., silicon carbide, various grits).

  • Acetone, distilled water.

  • Glass hooks and beakers.

Procedure:

  • Preparation of Coupons: Mechanically polish the steel coupons with a series of abrasive papers, starting with a coarse grit and finishing with a fine one.

  • Cleaning: Degrease the polished coupons by washing with acetone, rinse with distilled water, and dry thoroughly.

  • Initial Weighing: Weigh each coupon accurately using an analytical balance (W₁).

  • Immersion: Suspend the coupons in beakers containing the corrosive solution with and without the inhibitor using glass hooks. Ensure the coupons are fully immersed.[1]

  • Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 6, 12, or 24 hours).[8]

  • Final Weighing: After the immersion period, retrieve the coupons. Remove corrosion products by cleaning with a suitable solution (e.g., Clarke's solution), rinse with distilled water and acetone, dry, and weigh again (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical tests provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[9]

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analysis capability.

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): Steel sample with a defined exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Setup: Assemble the three-electrode cell with the steel working electrode. Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[10]

    • Record the impedance data and present it as Nyquist and Bode plots.

    • Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[9]

    • Calculate IE% using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor.

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[11][12]

    • Plot the logarithm of current density versus potential (Tafel plot).

    • Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).[13]

    • Calculate IE% using: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100, where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor.

Surface Analysis

Surface analysis techniques are used to visualize the morphology of the steel surface and confirm the formation of a protective inhibitor film.[14][15]

Materials and Equipment:

  • Scanning Electron Microscope (SEM).

  • Steel coupons.

Procedure:

  • Sample Exposure: Immerse steel coupons in the corrosive solution with and without the inhibitor for a set period.

  • Preparation: After immersion, carefully remove the coupons, rinse gently with distilled water, and dry.

  • Imaging: Mount the samples and examine the surface morphology using an SEM.

  • Analysis: Compare the SEM images of the coupon exposed to the uninhibited solution (which should show significant pitting and damage) with the coupon from the inhibited solution (which should show a smoother, more protected surface).[16] This provides visual evidence of the inhibitor's effectiveness.

Conclusion

1-(2-Hydroxyethyl)-2-methylimidazole demonstrates significant potential as a corrosion inhibitor for steel in acidic media. Its effectiveness stems from its ability to adsorb onto the steel surface, forming a durable protective film that impedes corrosive attack. The provided protocols offer a standardized framework for researchers to evaluate its performance and compare it with other potential inhibitors, facilitating the development of advanced corrosion management solutions.

References

Application Note: A Protocol for the Two-Step Synthesis of Metronidazole from 2-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metronidazole is a crucial antibiotic and antiprotozoal medication belonging to the nitroimidazole class.[1] It is widely used to treat a variety of infections caused by anaerobic bacteria and protozoa.[1] The synthesis of metronidazole is a key process in its pharmaceutical production. This application note provides a detailed, two-step protocol for the synthesis of metronidazole, starting from the precursor 2-methylimidazole. The protocol covers the nitration of 2-methylimidazole to form the intermediate 2-methyl-5-nitroimidazole, followed by the hydroxyethylation of this intermediate to yield the final product, metronidazole.

Synthesis Pathway

The overall synthesis involves two primary chemical transformations:

  • Nitration: An electrophilic aromatic substitution reaction where a nitro group is introduced onto the imidazole ring.

  • N-Alkylation (Hydroxyethylation): The addition of a hydroxyethyl group to the nitrogen atom of the nitroimidazole ring.

.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydroxyethylation 2-MeIm 2-Methylimidazole 2-Me-5-NIm 2-Methyl-5-nitroimidazole 2-MeIm->2-Me-5-NIm HNO₃, H₂SO₄ Metro Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) 2-Me-5-NIm->Metro Ethylene Oxide Workflow cluster_prep Step 1: Nitration cluster_synthesis Step 2: Hydroxyethylation A Dissolve 2-Methylimidazole in HNO₃ (30-40°C) B Add H₂SO₄ A->B C Heat Mixture (Boil for 1 hr) B->C D Add H₂SO₄/HNO₃ mix C->D E Heat Mixture Again (Boil for 1 hr) D->E F Precipitate on Ice E->F G Filter and Wash Solid F->G H Dry Intermediate Product (2-Methyl-5-nitroimidazole) G->H I Prepare Acidic Mixture (AcOH, H₃PO₄) H->I Proceed to next step J Add Intermediate I->J K React with Ethylene Oxide (0-5°C, under pressure) J->K L Neutralize with NH₃ Solution K->L M Crystallize Product L->M N Filter and Wash Solid M->N O Recrystallize and Dry (Final Metronidazole) N->O

References

Application Notes and Protocols: 1-(2-Hydroxyethyl)-2-methylimidazole as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-2-methylimidazole is a substituted imidazole that has garnered attention for its catalytic activity in various organic transformations. Its unique structure, featuring a nucleophilic imidazole ring, a sterically hindering methyl group, and a pendant hydroxyl group, allows it to function as a versatile catalyst. The hydroxyl group can participate in hydrogen bonding, enhancing the catalyst's interaction with substrates and promoting specific reaction pathways. This document provides detailed application notes and experimental protocols for the use of 1-(2-Hydroxyethyl)-2-methylimidazole and its derivatives as catalysts in key organic reactions, with a focus on its role in the synthesis of cyclic carbonates and as a curing agent in polymer chemistry.

Catalytic Applications

The primary catalytic applications of 1-(2-Hydroxyethyl)-2-methylimidazole and its closely related derivatives lie in two main areas:

  • Synthesis of Cyclic Carbonates from CO2 and Epoxides: Hydroxy-functionalized imidazoles have been identified as effective organocatalysts for the fixation of carbon dioxide into valuable cyclic carbonates. This reaction is of significant interest as it utilizes a greenhouse gas to produce compounds with wide applications, including as green solvents and electrolytes in lithium-ion batteries. The hydroxyl group is believed to activate the epoxide ring, facilitating nucleophilic attack.

  • Curing Agent and Accelerator for Epoxy Resins: In polymer chemistry, substituted imidazoles are widely used as curing agents or accelerators for epoxy resins. They can initiate anionic polymerization of the epoxy groups, leading to cross-linked, durable materials. While many imidazoles are used for this purpose, the specific properties of 1-(2-Hydroxyethyl)-2-methylimidazole can influence curing times and the final properties of the cured resin.

Data Presentation

Table 1: Catalytic Performance in Cyclic Carbonate Synthesis
CatalystSubstrateCO2 Pressure (MPa)Temperature (°C)Time (h)Yield (%)Reference
1-(2-hydroxyethyl)-3-methylimidazolium bromide*Propylene oxide2.0125168[1]

*Note: This catalyst is an ionic liquid derivative of 1-(2-Hydroxyethyl)-2-methylimidazole. Data for the unmodified parent compound was not available in the searched literature.

Table 2: Comparative Curing Performance of Imidazoles in Epoxy Resins
Imidazole DerivativeCuring Time at 150°C (s)Curing Time at 180°C (s)Reference
Imidazole12020[2]
2-Methylimidazole2510[2]
2-Ethylimidazole3012[2]
2-Phenylimidazole18030[2]
1-Methylimidazole>600180[2]

Note: This table provides a comparative context for the reactivity of different imidazoles in epoxy curing. Specific data for 1-(2-Hydroxyethyl)-2-methylimidazole was not found, but its performance is expected to be influenced by the substituent groups, similar to the compounds listed.

Experimental Protocols

Protocol 1: Synthesis of Propylene Carbonate from Propylene Oxide and CO2 using a 1-(2-Hydroxyethyl)-2-methylimidazole Derivative

This protocol is adapted from the procedure for the closely related ionic liquid catalyst, 1-(2-hydroxyethyl)-3-methylimidazolium bromide[1].

Materials:

  • 1-(2-hydroxyethyl)-3-methylimidazolium bromide (catalyst)

  • Propylene oxide (substrate)

  • High-pressure autoclave reactor

  • CO2 cylinder

  • Stirring mechanism

  • Temperature controller

Procedure:

  • Charge the high-pressure autoclave reactor with the catalyst, 1-(2-hydroxyethyl)-3-methylimidazolium bromide, and the substrate, propylene oxide.

  • Seal the reactor and purge with low-pressure CO2 to remove air.

  • Pressurize the reactor with CO2 to 2.0 MPa.

  • Heat the reactor to 125°C while stirring the mixture.

  • Maintain the reaction conditions for 60 minutes.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO2.

  • Collect the product mixture and purify by distillation or chromatography to isolate the propylene carbonate.

  • Analyze the product to determine the yield.

Protocol 2: General Procedure for Curing Epoxy Resin using an Imidazole-based Accelerator

This protocol provides a general method for evaluating the performance of an imidazole, such as 1-(2-Hydroxyethyl)-2-methylimidazole, as a curing agent for an epoxy resin[2].

Materials:

  • Bisphenol A based epoxy resin

  • 1-(2-Hydroxyethyl)-2-methylimidazole (or other imidazole catalyst)

  • Differential Scanning Calorimeter (DSC)

  • Hot plate or oven with temperature control

  • Indentation tool (e.g., a pin)

  • Timer

Procedure:

  • Preparation of the Epoxy-Imidazole Mixture:

    • In a suitable container, weigh the epoxy resin.

    • Add the desired amount of 1-(2-Hydroxyethyl)-2-methylimidazole, typically in the range of 0.1 to 10% by weight of the epoxy resin.

    • Thoroughly mix the components until a homogeneous mixture is obtained.

  • Determination of Curing Profile by DSC:

    • Place a small, accurately weighed sample of the epoxy-imidazole mixture into a DSC pan.

    • Heat the sample in the DSC instrument at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 30-300°C) to determine the exothermic curing peak and the glass transition temperature of the cured resin.

  • Measurement of Curing Time:

    • Place a small amount of the epoxy-imidazole mixture onto a preheated hot plate or into an oven set to the desired curing temperature (e.g., 150°C or 180°C).

    • Start the timer immediately.

    • Periodically, gently poke the surface of the resin mixture with an indentation tool.

    • The curing time is the point at which the tool no longer pierces the surface of the resin.

Visualizations

experimental_workflow_cyclic_carbonate cluster_preparation Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Catalyst Loading substrate Substrate Loading seal_purge Seal & Purge with CO2 substrate->seal_purge pressurize Pressurize to 2.0 MPa seal_purge->pressurize heat_stir Heat to 125°C & Stir pressurize->heat_stir react React for 60 min heat_stir->react cool_vent Cool & Vent CO2 react->cool_vent purify Purification cool_vent->purify analyze Yield Analysis purify->analyze

Caption: Workflow for cyclic carbonate synthesis.

logical_relationship_epoxy_curing cluster_polymerization Curing Process start Epoxy Resin + Imidazole Catalyst mixing Homogeneous Mixing start->mixing heating Application of Heat mixing->heating initiation Initiation: Imidazole opens epoxy ring heating->initiation propagation Propagation: Anionic polymerization initiation->propagation result Cross-linked, Cured Resin propagation->result

Caption: Logical steps in epoxy resin curing.

References

Application Notes and Protocols for the Synthesis of Antifungal Agents from 1-(2-Hydroxyethyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antifungal evaluation of novel agents derived from 1-(2-hydroxyethyl)imidazole. The protocols detailed below are intended to serve as a guide for the development of new antifungal compounds based on the imidazole scaffold, a well-established pharmacophore in antifungal drug discovery.

Introduction

The imidazole ring is a critical component of many clinically used antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[1] These agents primarily exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to altered membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[2] The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with improved efficacy and novel mechanisms of action.

This document outlines the synthesis of a series of ester derivatives of 1-(2-hydroxyethyl)imidazole and provides detailed protocols for their antifungal activity assessment.

Data Presentation

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a representative series of 1-(2-hydroxyethyl)imidazole ester derivatives against common fungal pathogens.

Compound IDR GroupCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)Cryptococcus neoformans (ATCC 14116) MIC (µg/mL)
E1 -CH₃ (Acetyl)163216
E2 -CH₂CH₃ (Propionyl)8168
E3 -CH(CH₃)₂ (Isobutyryl)484
E4 -C₆H₅ (Benzoyl)242
E5 -C₆H₄-4-Cl (4-Chlorobenzoyl)121
E6 -C₆H₄-4-NO₂ (4-Nitrobenzoyl)241
Fluconazole (Reference)8644
Ketoconazole (Reference)120.5

Experimental Protocols

Protocol 1: General Synthesis of 1-(2-Hydroxyethyl)imidazole Ester Derivatives (E1-E6)

This protocol describes a general method for the synthesis of ester derivatives of 1-(2-hydroxyethyl)imidazole via acylation with various acyl chlorides or acid anhydrides.

Materials:

  • 1-(2-Hydroxyethyl)imidazole

  • Appropriate acyl chloride (e.g., acetyl chloride, propionyl chloride, isobutyryl chloride, benzoyl chloride, 4-chlorobenzoyl chloride, 4-nitrobenzoyl chloride) or acid anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-hydroxyethyl)imidazole (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq.) dropwise.

  • Acylation: To the stirred solution, add the corresponding acyl chloride or acid anhydride (1.1 eq.) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester derivative.

  • Characterization: Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Materials:

  • Synthesized imidazole derivatives and reference antifungal agents (e.g., Fluconazole, Ketoconazole)

  • Fungal strains (Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 °C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35 °C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

    • Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare stock solutions of the synthesized compounds and reference drugs in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum) on each plate.

    • Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.

    • The MIC can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Ester Derivatives cluster_testing Antifungal Activity Testing Start 1-(2-Hydroxyethyl)imidazole Reaction Acylation Reaction Start->Reaction Reagents Acyl Chloride / Anhydride Triethylamine DCM Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Ester Derivative Purification->Product BrothMicrodilution Broth Microdilution Assay Product->BrothMicrodilution FungalStrains Fungal Strains (C. albicans, A. niger, etc.) Inoculum Inoculum Preparation FungalStrains->Inoculum Inoculum->BrothMicrodilution MIC MIC Determination BrothMicrodilution->MIC Data Antifungal Activity Data MIC->Data

Caption: Experimental workflow for the synthesis and antifungal evaluation of 1-(2-hydroxyethyl)imidazole derivatives.

Signaling_Pathway cluster_membrane Fungal Cell Membrane Imidazole Imidazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 dependent Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Mechanism of action of imidazole-based antifungal agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(2-Methyl-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chromatographic purification of crude 2-(2-Methyl-1H-imidazol-1-yl)ethanol. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The primary synthesis route for this compound is the N-alkylation of 2-methylimidazole with a 2-haloethanol (e.g., 2-chloroethanol) or ethylene oxide. The most common impurities to expect are:

  • Unreacted 2-methylimidazole: The starting material may not be fully consumed during the reaction.

  • Isomeric Byproduct (2-(2-Methyl-1H-imidazol-3-yl)ethanol): Alkylation can occur at the N3 position of the imidazole ring, leading to a regioisomer that often has very similar polarity to the desired N1 product, making it challenging to separate.[1]

  • Over-alkylation Products: Although less common with a mono-hydroxyl alkylating agent, it's possible to form more complex byproducts.

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, acetonitrile) or workup may be present in the crude product.

Q2: What is a good starting point for a Thin Layer Chromatography (TLC) solvent system to monitor the purification?

A2: For a polar compound like this compound, a good starting point for a TLC solvent system is a mixture of a moderately polar solvent and a polar solvent. A common and effective system is Dichloromethane (DCM) : Methanol (MeOH) or Ethyl Acetate (EtOAc) : Methanol (MeOH) .

You can start with a high ratio of the less polar solvent and gradually increase the proportion of methanol. For example, begin with 95:5 DCM:MeOH and adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product, which is generally ideal for column chromatography separation. The starting material, 2-methylimidazole, is more polar and will likely have a lower Rf value, while less polar impurities will have higher Rf values.

Representative TLC Data

CompoundSolvent System (DCM:MeOH, 9:1)Expected Rf ValueNotes
This compound (Product)DCM:MeOH (9:1)~ 0.3 - 0.4The desired product.
2-Methylimidazole (Starting Material)DCM:MeOH (9:1)~ 0.1 - 0.2More polar, so it will stay closer to the baseline.
Isomeric ByproductDCM:MeOH (9:1)~ 0.25 - 0.35Often has a very similar Rf to the product, making separation difficult. A less polar solvent system may improve separation.
Non-polar impuritiesDCM:MeOH (9:1)> 0.6Will travel further up the plate.

Troubleshooting Guides

Issue 1: The product and a major impurity are co-eluting or have very similar Rf values on TLC.

Possible Cause: The major impurity is likely the N3-alkylated isomer, which has a very similar polarity to your desired N1-substituted product.[1]

Solutions:

  • Optimize the Solvent System:

    • Decrease Polarity: Try a less polar solvent system for your column. For example, if you are using 95:5 DCM:MeOH, try 98:2 DCM:MeOH. This will increase the retention time of both compounds and may improve separation.

    • Try a Different Solvent System: Sometimes, changing the solvent system entirely can affect the selectivity. Consider using an ethyl acetate/hexane or ethyl acetate/heptane gradient. You may also try adding a small amount of a third solvent, like triethylamine (0.1-1%), to the mobile phase, which can sometimes improve the peak shape and separation of basic compounds like imidazoles.

  • Use a Different Stationary Phase:

    • If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., amino- or cyano-functionalized).

  • Consider Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system could be an effective way to remove the isomeric impurity.

Issue 2: The product is not eluting from the column or is streaking badly.

Possible Cause: this compound is a relatively polar compound with a basic imidazole nitrogen. It may be interacting too strongly with the acidic silica gel.

Solutions:

  • Increase the Polarity of the Mobile Phase:

    • Gradually increase the percentage of the more polar solvent (e.g., methanol) in your eluent. If you are running a gradient, ensure the final polarity is high enough to elute your compound.

  • Add a Basic Modifier:

    • Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your mobile phase. This will compete with your compound for the acidic sites on the silica gel, reducing tailing and improving elution.

  • Dry Loading:

    • If you are wet-loading your sample in a strong solvent, it can cause band broadening and streaking. Try adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder.

Issue 3: Low yield after column chromatography.

Possible Cause: This can be due to several factors, including incomplete elution, product degradation on the column, or collecting impure fractions.

Solutions:

  • Ensure Complete Elution:

    • After your product has eluted, flush the column with a very polar solvent mixture (e.g., 80:20 DCM:MeOH or even 100% methanol) to see if any more material comes off.

  • Monitor Fractions Carefully:

    • Analyze all fractions by TLC before combining them. You may be discarding fractions that contain your product.

  • Minimize Time on Silica:

    • Some compounds can degrade on silica gel over time. Try to run your column as quickly as is reasonably possible (flash chromatography is preferred over gravity chromatography).

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis:

    • Develop a TLC solvent system that gives your product an Rf of ~0.3. A good starting point is Dichloromethane:Methanol (95:5). Adjust the ratio as needed.

  • Column Packing:

    • Select an appropriate size flash column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, less polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is shown in the table below.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Representative Flash Chromatography Gradient

StepSolvent System (DCM:MeOH)Volume (Column Volumes)Purpose
198:22Elute non-polar impurities.
295:55 - 10Elute the product.
390:103 - 5Elute more polar impurities and the N3 isomer.
480:202Flush the column.
Protocol 2: Recrystallization
  • Solvent Screening:

    • In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the product when hot but not when cold.

    • For this compound, consider polar solvents like ethanol, isopropanol, or solvent mixtures like ethanol/water or acetone/hexane.[2][3][4]

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent (or the "good" solvent of a pair).

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the solid before allowing it to cool.[3]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 2-(2-Methyl-1H- imidazol-1-yl)ethanol tlc TLC Analysis (e.g., DCM:MeOH 95:5) crude_product->tlc Optimize Separation recrystallization Recrystallization crude_product->recrystallization Alternative/Further Purification column_chrom Flash Column Chromatography tlc->column_chrom Proceed if separation is good pure_product Pure Product column_chrom->pure_product recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization troubleshooting_workflow start Purification Issue co_elution Co-elution of Product and Impurity? start->co_elution Yes streaking Product Streaking or Not Eluting? start->streaking No optimize_solvent Optimize Solvent System (e.g., change polarity) co_elution->optimize_solvent Try First low_yield Low Yield? streaking->low_yield No increase_polarity Increase Mobile Phase Polarity streaking->increase_polarity Yes flush_column Flush Column with High Polarity Solvent low_yield->flush_column Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_solvent->change_stationary_phase If still unresolved add_base Add Basic Modifier (e.g., 0.5% TEA) increase_polarity->add_base If tailing persists dry_load Use Dry Loading Technique add_base->dry_load If problem continues check_fractions Re-check All Fractions with TLC flush_column->check_fractions

References

Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole. This guide provides solutions to frequently observed problems.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to inactive reagents or suboptimal conditions.- Reagent Quality: Ensure the purity of 2-methylimidazole and the hydroxyethylating agent (e.g., 2-chloroethanol or ethylene oxide).- Base Strength: If using a base to deprotonate 2-methylimidazole, ensure it is sufficiently strong and used in an appropriate amount.- Reaction Temperature: Optimize the reaction temperature. Higher temperatures may be required, but excessive heat can lead to byproduct formation.- Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.
Formation of a White Precipitate (Suspected Over-alkylation) The desired product, 1-(2-Hydroxyethyl)-2-methylimidazole, can react further with the hydroxyethylating agent to form a quaternary salt, 1,3-bis(2-hydroxyethyl)-2-methylimidazolium salt. This is a common byproduct in N-alkylation reactions of imidazoles.- Stoichiometry Control: Use a slight excess of 2-methylimidazole relative to the hydroxyethylating agent.- Slow Addition: Add the hydroxyethylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the chance of a second alkylation.- Temperature Control: Lowering the reaction temperature can sometimes favor the mono-alkylation product.
Presence of Unreacted 2-Methylimidazole Incomplete reaction or inefficient purification.- Reaction Monitoring: As mentioned, ensure the reaction has reached completion before workup.- Purification: Unreacted 2-methylimidazole can often be removed during the workup and purification steps. Due to its basicity, an acidic wash can help in its separation. Distillation under reduced pressure can also be effective.
Difficult Purification The product and byproducts may have similar physical properties, making separation challenging.- Column Chromatography: Utilize silica gel column chromatography with an appropriate eluent system (e.g., a mixture of a polar solvent like methanol or ethanol in a less polar solvent like dichloromethane or ethyl acetate) to separate the desired product from byproducts.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.- Distillation: Vacuum distillation is a common method for purifying liquid imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole?

The most frequently encountered byproduct is the over-alkylation product, 1,3-bis(2-hydroxyethyl)-2-methylimidazolium salt . This occurs when the nitrogen at the 3-position of the already formed 1-(2-Hydroxyethyl)-2-methylimidazole is also hydroxyethylated. The formation of this quaternary ammonium salt is a common side reaction in the N-alkylation of imidazoles. Depending on the reaction conditions and the purity of the starting materials, other minor impurities might be present, but the di-substituted product is the primary concern.

Q2: How can I minimize the formation of the 1,3-bis(2-hydroxyethyl)-2-methylimidazolium salt?

To minimize the formation of this di-substituted byproduct, careful control of the reaction stoichiometry is crucial. Using a slight excess of 2-methylimidazole compared to the hydroxyethylating agent (e.g., 2-chloroethanol or ethylene oxide) can favor the formation of the mono-substituted product. Additionally, a slow, controlled addition of the hydroxyethylating agent to the reaction mixture can help to prevent a localized high concentration, thereby reducing the likelihood of a second alkylation event. Optimizing the reaction temperature and time is also important; prolonged reaction times or excessively high temperatures can increase the formation of the byproduct.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the volatile components of the reaction mixture, including the desired product and any unreacted starting materials or volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of the final product, especially if the compounds are not sufficiently volatile for GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information and can be used to confirm the identity of the desired product and characterize any isolated byproducts.

Experimental Protocols

While a specific, publicly available, detailed protocol with quantitative byproduct analysis for the synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole is not readily found in the searched literature, a general procedure based on the N-alkylation of imidazoles can be outlined. The following represents a generalized approach. Note: This is a representative protocol and requires optimization for specific laboratory conditions and scales.

Synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole using 2-Chloroethanol

Materials:

  • 2-Methylimidazole

  • 2-Chloroethanol

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., acetonitrile, ethanol, or water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylimidazole in the chosen solvent.

  • Add the base to the solution and stir.

  • Slowly add 2-chloroethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts that have precipitated.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can then be purified by vacuum distillation or column chromatography.

Visualizations

To aid in understanding the potential reaction pathways and troubleshooting, the following diagrams are provided.

Synthesis_Pathway 2-Methylimidazole 2-Methylimidazole 1-(2-Hydroxyethyl)-2-methylimidazole Desired Product: 1-(2-Hydroxyethyl)-2-methylimidazole 2-Methylimidazole->1-(2-Hydroxyethyl)-2-methylimidazole + 2-Hydroxyethylating agent 1,3-bis(2-hydroxyethyl)-2-methylimidazolium salt Byproduct: 1,3-bis(2-hydroxyethyl)-2-methylimidazolium salt 1-(2-Hydroxyethyl)-2-methylimidazole->1,3-bis(2-hydroxyethyl)-2-methylimidazolium salt + 2-Hydroxyethylating agent (Over-alkylation) Troubleshooting_Logic start Low Yield or Impure Product check_reaction Monitor Reaction (TLC, GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete No starting material optimize_conditions Optimize: - Temperature - Time - Reagents incomplete->optimize_conditions check_byproducts Analyze Byproducts (GC-MS, NMR) complete->check_byproducts optimize_conditions->start over_alkylation Over-alkylation Detected? check_byproducts->over_alkylation adjust_stoichiometry Adjust Stoichiometry: - Excess 2-Methylimidazole - Slow Addition over_alkylation->adjust_stoichiometry Yes purify Purification: - Distillation - Chromatography over_alkylation->purify No adjust_stoichiometry->start final_product Pure Product purify->final_product

preventing regioisomer formation in imidazole alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing regioisomer formation during imidazole alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in imidazole N-alkylation?

A1: The regioselectivity of N-alkylation of unsymmetrically substituted imidazoles is primarily governed by a combination of three key factors:

  • Electronic Effects: The electronic properties of substituents on the imidazole ring play a crucial role. Electron-withdrawing groups decrease the nucleophilicity of the adjacent nitrogen atom, thereby favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen.

  • Steric Hindrance: The size of both the substituents on the imidazole ring and the incoming alkylating agent significantly impacts the reaction's outcome. Alkylation is generally favored at the less sterically hindered nitrogen atom.[1]

  • Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the ratio of regioisomers formed. These conditions can affect the tautomeric equilibrium of the imidazole and the nature of the anionic intermediate.

Q2: How can I control which nitrogen atom of an unsymmetrical imidazole is alkylated?

A2: Several strategies can be employed to control the regioselectivity of imidazole alkylation:

  • Steric Control: Utilize bulky substituents on the imidazole ring or a bulky alkylating agent to direct the alkylation to the less sterically hindered nitrogen.

  • Electronic Control: Introduce an electron-withdrawing substituent to deactivate the adjacent nitrogen and promote alkylation at the other nitrogen.

  • Use of Protecting Groups: Employing a protecting group on one of the nitrogen atoms is a highly effective strategy to ensure alkylation occurs at the desired position. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can direct substitution.

  • Optimization of Reaction Conditions: Systematically varying the solvent, base, and temperature can help favor the formation of the desired regioisomer.

Q3: What is a common side reaction in imidazole alkylation, and how can it be minimized?

A3: A common side reaction is the formation of a quaternary imidazolium salt. This occurs when the N-alkylated imidazole product, which is still nucleophilic, reacts with another molecule of the alkylating agent.

To minimize this side reaction, consider the following:

  • Control Stoichiometry: Use a slight excess of the imidazole reactant relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction once the starting imidazole is consumed.

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.

Troubleshooting Guide

Problem: My reaction is producing a mixture of N1- and N3-alkylated isomers.

This is a common challenge with unsymmetrically substituted imidazoles. The following troubleshooting workflow can help you optimize your reaction for better regioselectivity.

troubleshooting_workflow start Poor Regioselectivity: Mixture of N1 and N3 Isomers assess_factors Assess Dominant Factors: Steric vs. Electronic start->assess_factors steric_control Strategy 1: Steric Control assess_factors->steric_control Steric factors dominate electronic_control Strategy 2: Electronic Control assess_factors->electronic_control Electronic factors dominate condition_optimization Strategy 3: Condition Optimization assess_factors->condition_optimization Factors unclear or competing protecting_group Strategy 4: Protecting Group assess_factors->protecting_group High selectivity required increase_bulk Increase Steric Bulk: - Bulky alkylating agent - Bulky substituent on imidazole steric_control->increase_bulk add_ewg Introduce Electron-Withdrawing Group (EWG) to deactivate one nitrogen electronic_control->add_ewg vary_solvent Vary Solvent: - Polar aprotic (DMF, DMSO, MeCN) - Nonpolar (Toluene, Dioxane) condition_optimization->vary_solvent vary_base Vary Base: - Strong (NaH) - Weak (K2CO3, Cs2CO3) condition_optimization->vary_base vary_temp Adjust Temperature condition_optimization->vary_temp use_sem Use SEM Protecting Group for directed alkylation protecting_group->use_sem end Improved Regioselectivity increase_bulk->end add_ewg->end vary_solvent->end vary_base->end vary_temp->end use_sem->end

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the regioselectivity of N-alkylation.

Table 1: Effect of Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMF1855
Ethyl bromoacetateK₂CO₃DMSO1262

Data adapted from a study on imidazole N-alkylation, highlighting the influence of the solvent on reaction efficiency.

Table 2: Effect of Base and Solvent on the N-Alkylation of a Substituted Indazole (Illustrative for Imidazole Systems) [2][3]

EntryBaseSolventTemperature (°C)N1:N2 Ratio
1Cs₂CO₃DMFrt1.4 : 1
2K₂CO₃DMFrt1.4 : 1
3NaHTHF50>99 : 1
4K₂CO₃MeCNrt2.8 : 1
5DBUMeCNrt2.6 : 1

Indazoles present a similar regioselectivity challenge to imidazoles. This data illustrates the significant impact of the base-solvent system.[2][3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol is a general guideline for the N-alkylation of imidazoles using a mild base.

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO), add anhydrous potassium carbonate (1.5 equiv).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure adequate mixing.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Regioselective N-Alkylation using a SEM Protecting Group

This protocol outlines the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group to achieve high regioselectivity.

sem_protection_workflow cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection imidazole Unsymmetrical Imidazole protected_imidazole N1-SEM-Protected Imidazole imidazole->protected_imidazole Protection of one Nitrogen sem_cl SEM-Cl, Base alkylated_imidazole Regioselectively N3-Alkylated Imidazole protected_imidazole->alkylated_imidazole Alkylation of the unprotected Nitrogen alkylating_agent Alkylating Agent, Base final_product Desired N-Alkylated Imidazole Regioisomer alkylated_imidazole->final_product Removal of SEM group deprotection Deprotection (e.g., TBAF or Acid)

Caption: Experimental workflow for regioselective N-alkylation using a SEM protecting group.

Detailed Steps:

  • Protection: Protect the unsymmetrical imidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a suitable base (e.g., NaH) in an anhydrous solvent (e.g., THF). This will selectively protect one of the nitrogen atoms.

  • Alkylation: Alkylate the N1-SEM-protected imidazole with the desired alkylating agent and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF). The alkylation will occur specifically at the unprotected N3 position.

  • Deprotection: Remove the SEM group using standard conditions, such as tetrabutylammonium fluoride (TBAF) or acidic hydrolysis, to yield the pure, regioselectively N3-alkylated imidazole.

References

Technical Support Center: Formulation Stability of 2-(2-Methyl-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Methyl-1H-imidazol-1-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the formulation and stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, which includes an imidazole ring and a primary alcohol, the main degradation pathways are anticipated to be oxidation, hydrolysis (pH-dependent), and photodegradation.[1][2][3] The imidazole ring can be susceptible to oxidative conditions, potentially leading to ring-opening or the formation of various oxidized species. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid.

Q2: How does pH affect the stability of this compound in aqueous formulations?

A2: The stability of imidazole-containing compounds is often pH-dependent. The imidazole ring has a pKa of approximately 7, meaning its protonation state changes around neutral pH. In acidic conditions, the imidazole ring is protonated, which can influence its susceptibility to hydrolysis and interaction with other formulation components. Both acidic and basic conditions can catalyze the degradation of the molecule. It is crucial to determine the pH of maximum stability for your formulation.

Q3: What are some common excipients that may be incompatible with this compound?

A3: Excipients containing reactive functional groups or impurities can lead to instability. Potential incompatibilities could arise with:

  • Reducing sugars (e.g., lactose, dextrose): The amine-like nitrogen in the imidazole ring could potentially participate in Maillard reactions.[4][5]

  • Excipients with high peroxide content (e.g., povidone, polyethylene glycols): These can promote oxidative degradation.[4]

  • Acidic or basic excipients: These can alter the micro-pH of the formulation and accelerate pH-dependent degradation.

  • Metal ions: Trace metal ions can catalyze oxidative degradation.

Q4: How can I monitor the stability of this compound in my formulations?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6][7][8][9][10] This method should be able to separate the parent compound from all potential degradation products. Validation of the method according to ICH guidelines is essential to ensure it is accurate, precise, specific, and linear.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in a liquid formulation.
Possible Cause Troubleshooting Step
Inappropriate pH Determine the pH of the formulation. Conduct a pH-stability profile to identify the pH of maximum stability. Adjust the formulation pH using appropriate buffers.
Oxidative Degradation Purge the formulation with an inert gas (e.g., nitrogen) to remove dissolved oxygen. Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite). Store the formulation in airtight containers.
Photodegradation Protect the formulation from light by using amber-colored containers or storing it in the dark.[3]
Incompatible Excipients Review the formulation components. Conduct a systematic drug-excipient compatibility study (see Experimental Protocols).
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.
Possible Cause Troubleshooting Step
Degradation Products Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the unknown peaks.
Excipient-Related Peaks Analyze a placebo formulation (without the active ingredient) under the same stability conditions to check for any peaks originating from the excipients.
Method Specificity Re-validate the HPLC method to ensure it can separate all potential degradation products from the parent peak and from each other.

Data Presentation

Table 1: Example Forced Degradation Study Results for this compound

Disclaimer: The following data are for illustrative purposes only and are based on typical degradation profiles of similar compounds. Actual results may vary.

Stress Condition % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h15.2Hydrolytic degradant A
0.1 M NaOH, 60°C, 24h25.8Hydrolytic degradant B
3% H₂O₂, RT, 24h45.5Oxidative degradant C, Oxidative degradant D
Heat (80°C, 48h)8.1Thermal degradant E
Photostability (ICH Q1B)12.3Photolytic degradant F

Table 2: Example Excipient Compatibility Study Results for this compound at 40°C/75% RH for 4 Weeks

Disclaimer: The following data are for illustrative purposes only. Compatibility should be confirmed experimentally.

Excipient Ratio (Drug:Excipient) % Degradation Compatibility Assessment
Microcrystalline Cellulose1:12.1Compatible
Lactose Monohydrate1:110.5Potentially Incompatible
Povidone K301:18.7Potentially Incompatible
Magnesium Stearate1:0.023.5Compatible
Sodium Starch Glycolate1:0.14.2Compatible

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Withdraw samples at 24 and 48 hours.

  • Photodegradation: Expose the compound (in solid and solution form) to light as per ICH Q1B guidelines.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Example HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A and 5% B, gradually increase B to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 3: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of this compound with various pharmaceutical excipients.

Methodology:

  • Prepare binary mixtures of the drug and each excipient (typically in a 1:1 ratio, and for lubricants like magnesium stearate in a 1:0.02 ratio).

  • Add a small amount of water (e.g., 5% w/w) to accelerate potential reactions.

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analyze the samples at initial and subsequent time points by HPLC for the appearance of new peaks and loss of the parent compound.

  • A significant increase in degradation compared to the pure drug stored under the same conditions indicates an incompatibility.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_drug Active Pharmaceutical Ingredient cluster_degradants Potential Degradation Products Acid Acidic Hydrolysis Drug This compound Acid->Drug Base Basic Hydrolysis Base->Drug Oxidation Oxidation (H₂O₂) Oxidation->Drug Photo Photodegradation Photo->Drug Degradant_A Hydrolytic Degradants Drug->Degradant_A Degradant_B Oxidative Degradants (e.g., N-oxides, ring-opened products) Drug->Degradant_B Degradant_C Photolytic Degradants Drug->Degradant_C

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_stability Stability Testing Start Start: Formulation Concept Excipient_Selection Excipient Selection Start->Excipient_Selection Compatibility_Study Drug-Excipient Compatibility Study Excipient_Selection->Compatibility_Study Formulation_Prep Preparation of Trial Formulations Compatibility_Study->Formulation_Prep Stability_Study Formal Stability Studies (ICH Conditions) Formulation_Prep->Stability_Study Forced_Degradation Forced Degradation Studies Method_Development Stability-Indicating HPLC Method Development & Validation Forced_Degradation->Method_Development Method_Development->Stability_Study Data_Analysis Data Analysis & Shelf-life Determination Stability_Study->Data_Analysis

Caption: Workflow for formulation development and stability testing.

Troubleshooting_Logic rect rect Start Instability Observed? Check_pH Is pH Optimized? Start->Check_pH Yes Check_Oxidation Is Oxidation Controlled? Check_pH->Check_Oxidation Yes Action_pH Conduct pH-stability profile and buffer. Check_pH->Action_pH No Check_Light Is it Light Protected? Check_Oxidation->Check_Light Yes Action_Oxidation Use antioxidants and inert atmosphere. Check_Oxidation->Action_Oxidation No Check_Excipients Excipient Compatibility Checked? Check_Light->Check_Excipients Yes Action_Light Use light-protective packaging. Check_Light->Action_Light No Action_Excipients Perform drug-excipient compatibility studies. Check_Excipients->Action_Excipients No Stable Formulation Optimized Check_Excipients->Stable Yes Action_pH->Check_Oxidation Action_Oxidation->Check_Light Action_Light->Check_Excipients Action_Excipients->Stable

Caption: Troubleshooting decision tree for formulation instability.

References

troubleshooting low yield in the Radziszewski imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Radziszewski synthesis of imidazoles, with a focus on resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the Radziszewski imidazole synthesis?

The Radziszewski imidazole synthesis is a multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] This method is widely used for the preparation of various substituted imidazoles.

Q2: What are the most common causes of low yield in this synthesis?

Low yields in the Radziszewski synthesis can stem from several factors including:

  • Purity of Reactants: Impurities in the dicarbonyl compound, aldehyde, or ammonia source can lead to side reactions and reduce the yield of the desired imidazole.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the reaction efficiency.

  • Stoichiometry of Reactants: An incorrect molar ratio of the reactants can result in incomplete conversion and the formation of byproducts.

  • Workup and Purification: Product loss during extraction, washing, and purification steps is a common contributor to lower isolated yields.

Q3: Can the choice of solvent affect the reaction yield?

Yes, the solvent plays a crucial role. While glacial acetic acid is commonly used, other solvents like ethanol can also be employed. The solubility of reactants and intermediates, as well as the solvent's boiling point (for reflux reactions), can significantly influence the reaction rate and yield.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the consumption of the starting materials (especially the aldehyde) and the formation of the imidazole product. This allows for the determination of the optimal reaction time and prevents unnecessary heating that could lead to decomposition.

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to diagnosing and resolving issues of low yield in your Radziszewski imidazole synthesis.

Problem: The reaction results in a low yield of the desired imidazole product.

Below is a workflow to help you troubleshoot this common issue.

TroubleshootingWorkflow start Low Yield Observed check_reactants Step 1: Verify Reactant Quality & Stoichiometry start->check_reactants check_conditions Step 2: Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK end_bad Yield Still Low check_reactants->end_bad Issues Found & Corrected, No Improvement reactant_purity Check purity of dicarbonyl, aldehyde, and ammonia source. Use fresh or purified reagents. check_workup Step 3: Review Workup & Purification check_conditions->check_workup Conditions OK check_conditions->end_bad Issues Found & Corrected, No Improvement condition_temp Ensure appropriate reaction temperature. Typically reflux conditions are used. optimize Step 4: Consider Optimization Strategies check_workup->optimize Workup OK check_workup->end_bad Issues Found & Corrected, No Improvement workup_extraction Ensure efficient extraction of the product. Check pH during aqueous washes. end_good Yield Improved optimize->end_good optimization_catalyst Consider using a catalyst to improve reaction rate and yield. reactant_stoichiometry Verify correct molar ratios. Ammonia source is often used in excess. condition_time Monitor reaction by TLC to determine optimal reaction time. condition_solvent Confirm appropriate solvent is used. workup_purification Minimize losses during chromatography or recrystallization. optimization_heating Explore alternative heating methods such as microwave irradiation.

Caption: Troubleshooting workflow for low yield in Radziszewski imidazole synthesis.

Data on Reaction Optimization

Several strategies can be employed to enhance the yield of the Radziszewski synthesis. The use of catalysts and alternative energy sources has been shown to be effective.

StrategyCatalyst/ConditionReactantsSolventYield (%)Reference
Catalysis Silicotungstic acid (7.5 mol%)Benzil, Benzaldehyde, Ammonium acetateEthanol94
Lactic acid (1 mL)Benzil, Aromatic aldehyde, Ammonium acetate-92
Microwave Solvent-freeBenzil, Substituted aldehydes, Ammonium acetate-Good to Excellent

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole

This protocol provides a general procedure for the synthesis of 2,4,5-triphenyl-1H-imidazole (lophine), a common product of the Radziszewski reaction.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10-15 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to dissolve the reactants. The amount of solvent should be sufficient to create a stirrable mixture.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the benzaldehyde spot. The reaction is typically complete within 1-2 hours.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid. Stir until gas evolution ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 2,4,5-triphenyl-1H-imidazole.

Reaction Mechanism

The Radziszewski synthesis is believed to proceed through the formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl compound and ammonia. This intermediate then condenses with the aldehyde to form the imidazole ring.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,2-Dicarbonyl diimine Diimine dicarbonyl->diimine aldehyde Aldehyde imidazole Imidazole aldehyde->imidazole ammonia Ammonia (2 eq.) ammonia->diimine diimine->imidazole

Caption: Simplified reaction pathway for the Radziszewski imidazole synthesis.

References

Technical Support Center: Purification of Imidazole Derivatives via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying imidazole derivatives using acid-base extraction. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the acid-base extraction of imidazole derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Purified Product Incorrect pH for Protonation: The acidic wash was not acidic enough to fully protonate the imidazole derivative, leaving it in the organic layer.- Ensure the pH of the aqueous acidic solution is at least 2 pH units below the pKa of your imidazole derivative. Use a pH meter or pH paper to verify. - Perform multiple acidic washes (2-3 times) to ensure complete extraction into the aqueous layer.
Incorrect pH for Neutralization: The basic solution was not sufficient to deprotonate the imidazolium salt back to the neutral imidazole derivative, preventing its transfer back to the organic layer.- Ensure the pH of the aqueous layer is at least 2 pH units above the pKa of your imidazole derivative after adding the base. Check with a pH meter or pH paper. - Add the basic solution slowly and with vigorous stirring to ensure complete neutralization.
Product is Water-Soluble: The neutral imidazole derivative has significant water solubility.- If your compound is water-soluble, back-extraction into a more polar organic solvent like ethyl acetate or dichloromethane may be necessary. - Saturating the aqueous layer with NaCl (brining) can decrease the solubility of the organic compound and improve extraction efficiency.
Incomplete Extraction: An insufficient volume of the extraction solvent was used.- As a general rule, use a volume of extraction solvent that is about one-third to one-half the volume of the layer being extracted. Repeat the extraction 2-3 times for optimal recovery.[1]
Emulsion Formation During Extraction Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.- Gently invert the separatory funnel multiple times instead of vigorous shaking. - Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.
High Concentration of Reactants: A high concentration of the crude product or impurities can contribute to emulsion formation.- Dilute the reaction mixture with more of the organic solvent before beginning the extraction.
Solutions are Not Saturated: Using unsaturated aqueous solutions can sometimes lead to emulsions.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product "Oils Out" Instead of Precipitating During Neutralization Low Melting Point of the Product: The melting point of the imidazole derivative may be low, causing it to separate as an oil rather than a solid.- If the product oils out, proceed with back-extraction into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
Supersaturated Solution: The concentration of the product in the aqueous layer is too high.- Dilute the aqueous layer with more water before or during neutralization. - Cool the solution in an ice bath to encourage precipitation.
Presence of Impurities in the Final Product Incomplete Separation of Layers: Some of the organic layer containing neutral impurities may have been carried over with the aqueous layer.- Be careful to drain only the desired layer from the separatory funnel, leaving a small amount of that layer behind to avoid contamination.
Impurity has Similar Acid-Base Properties: An acidic or basic impurity is being co-extracted with the product.- Consider an additional purification step such as column chromatography or recrystallization after the acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: How do I determine the correct pH for the acidic and basic washes?

A1: The key is to know the pKa of your imidazole derivative. For the acidic wash, the pH of the aqueous solution should be at least 2 pH units below the pKa of the conjugate acid of your imidazole. This ensures complete protonation to the water-soluble imidazolium salt. For the neutralization step, the pH should be at least 2 pH units above the pKa of the conjugate acid to ensure complete deprotonation back to the neutral, organic-soluble form.

Q2: What is the pKa of imidazole, and how do substituents on the ring affect it?

A2: The pKa of the conjugate acid of unsubstituted imidazole is approximately 7.0.[2][3] Substituents on the imidazole ring can alter its basicity and therefore its pKa:

  • Electron-donating groups (e.g., alkyl groups like methyl, ethyl) increase the electron density on the nitrogen atoms, making the imidazole more basic and thus increasing the pKa.

  • Electron-withdrawing groups (e.g., nitro, cyano, haloalkyl groups) decrease the electron density on the nitrogens, making the imidazole less basic and thus decreasing the pKa.

Here is a table of approximate pKa values for some substituted imidazoles:

Imidazole Derivative Substituent(s) Approximate pKa of Conjugate Acid
ImidazoleNone7.0
1-Methylimidazole-CH₃ (at N1)7.3
2-Methylimidazole-CH₃ (at C2)7.9
4-Methylimidazole-CH₃ (at C4)7.5
4-Nitroimidazole-NO₂ (at C4)1.5
Histamine-CH₂CH₂NH₂ (at C4)6.0 (imidazole ring)

Q3: What are the best solvents to use for acid-base extraction of imidazole derivatives?

A3: A water-immiscible organic solvent is required. Common choices include:

  • Dichloromethane (DCM): Denser than water.

  • Ethyl acetate (EtOAc): Less dense than water.

  • Diethyl ether: Less dense than water, but more volatile.

The choice of solvent may depend on the solubility of your specific imidazole derivative.

Q4: My imidazole derivative is not precipitating after neutralization. What should I do?

A4: If your product does not precipitate, it is likely soluble in water to some extent. In this case, you should perform a back-extraction. Add a water-immiscible organic solvent (like dichloromethane or ethyl acetate) to the neutralized aqueous solution in a separatory funnel. Shake gently and allow the layers to separate. The neutral imidazole derivative will move into the organic layer. Repeat this extraction process 2-3 times to maximize your yield.

Q5: Can I use sodium bicarbonate instead of sodium hydroxide for the neutralization step?

A5: Yes, but with caution. Sodium bicarbonate is a weaker base than sodium hydroxide. It may be suitable if your imidazole derivative is relatively acidic (has a low pKa). However, for many imidazoles, sodium bicarbonate may not be strong enough to fully deprotonate the imidazolium salt. It is generally safer to use a stronger base like sodium hydroxide to ensure complete neutralization. If you do use sodium bicarbonate, be aware that it will produce carbon dioxide gas, so you must vent the separatory funnel frequently to release the pressure.[1]

Q6: How can I confirm that my extraction was successful?

A6: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your extraction. You can spot the original crude mixture, the organic layer after the acidic wash, and the aqueous layer on a TLC plate. After the acidic wash, you should see your product spot disappear from the organic layer and appear in the aqueous layer (you may need to neutralize a small sample of the aqueous layer and extract it with a small amount of organic solvent to spot it on the TLC plate).

Experimental Protocols

Protocol 1: Acid-Base Extraction for the Purification of a Substituted Imidazole Derivative

This protocol provides a general procedure for the purification of a substituted imidazole derivative from a crude reaction mixture containing neutral impurities.

Materials:

  • Crude reaction mixture containing the imidazole derivative

  • Water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of the organic solvent (e.g., 50 mL).

  • Acidic Wash: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 1 M HCl. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. d. Allow the layers to separate. The protonated imidazole derivative will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate). e. Drain the aqueous layer into a clean Erlenmeyer flask. f. Repeat the acidic wash (steps 2b-2e) on the organic layer one or two more times to ensure complete extraction. Combine all aqueous extracts.

  • Neutralization and Back-Extraction: a. Cool the combined acidic aqueous extracts in an ice bath. b. Slowly add 1 M NaOH with stirring until the solution is basic (pH > 9, confirmed with pH paper or a pH meter). c. If the product precipitates as a solid, it can be collected by vacuum filtration. d. If the product oils out or remains dissolved, add a portion of the organic solvent (e.g., 30 mL) to the flask. e. Transfer the mixture back to the separatory funnel, shake gently, and allow the layers to separate. f. Drain the organic layer into a clean flask. g. Repeat the back-extraction (steps 3d-3f) with fresh organic solvent two more times. Combine all organic extracts.

  • Drying and Solvent Removal: a. Wash the combined organic extracts with brine to remove residual water. b. Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄. c. Filter off the drying agent. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified imidazole derivative.

Visualizations

AcidBaseExtractionWorkflow cluster_start Initial State cluster_acidic_wash Acidic Wash cluster_neutralization Neutralization & Back-Extraction cluster_final Final Product start Crude Mixture (Imidazole Derivative + Neutral Impurities) in Organic Solvent sep_funnel1 Separatory Funnel start->sep_funnel1 Add 1M HCl aq_layer1 Aqueous Layer (Protonated Imidazole) sep_funnel1->aq_layer1 org_layer1 Organic Layer (Neutral Impurities) sep_funnel1->org_layer1 neutralize Neutralize Aqueous Layer with 1M NaOH (pH > 9) aq_layer1->neutralize sep_funnel2 Separatory Funnel neutralize->sep_funnel2 Add Organic Solvent aq_layer2 Aqueous Layer (Salts) sep_funnel2->aq_layer2 org_layer2 Organic Layer (Purified Imidazole Derivative) sep_funnel2->org_layer2 final_product Purified Imidazole Derivative org_layer2->final_product Dry and Evaporate Solvent

Caption: Workflow for the acid-base extraction of an imidazole derivative.

Caption: Protonation and deprotonation of an imidazole derivative during extraction.

References

Technical Support Center: Scaling Up the Production of 1-(2-Hydroxyethyl)-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of 1-(2-Hydroxyethyl)-2-methylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-Hydroxyethyl)-2-methylimidazole on a larger scale?

A1: The most prevalent industrial synthesis involves the N-alkylation of 2-methylimidazole with monoethanolamine. This method is favored for its atom economy and the ready availability of the starting materials.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges include managing the exothermic nature of the reaction, controlling the formation of byproducts, ensuring consistent product quality and color, and developing efficient purification methods suitable for large volumes.

Q3: How can I control the reaction temperature during scale-up?

A3: Effective heat management is critical. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Utilize a reactor with a cooling jacket and ensure efficient agitation to maintain a uniform temperature throughout the reaction mass. Gradual addition of one of the reactants can also help to control the rate of heat generation.

Q4: What are the common impurities I should be aware of?

A4: Common impurities can include unreacted 2-methylimidazole, residual monoethanolamine, and potential byproducts from side reactions. The formation of colored impurities is also a frequent issue in imidazole synthesis, which can arise from oxidative processes or reactions at elevated temperatures.

Q5: What analytical methods are recommended for monitoring reaction progress and final product purity?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for monitoring the consumption of starting materials and the formation of the product and any impurities. Gas Chromatography (GC) can also be used, particularly for analyzing volatile components. For structural elucidation of unknown impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable.[1][2][3]

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Optimize Reaction Temperature: Ensure the reaction is maintained at the optimal temperature. Inadequate heating can lead to a sluggish reaction. - Check Reactant Stoichiometry: Verify the molar ratios of 2-methylimidazole and monoethanolamine. A slight excess of one reactant may be necessary to drive the reaction to completion. - Ensure Adequate Mixing: In larger reactors, inefficient mixing can lead to localized areas of low reactant concentration. Verify that the agitator speed and design are appropriate for the vessel size and viscosity of the reaction mixture.
Product Degradation - Avoid Overheating: Prolonged exposure to high temperatures can lead to the degradation of the product. Implement strict temperature controls and consider shorter reaction times if degradation is suspected.
Losses During Work-up - Optimize Extraction/Phase Separation: If using a liquid-liquid extraction for work-up, ensure the solvent choice and pH adjustments are optimized to minimize product loss to the aqueous phase. - Inefficient Isolation: For purification by distillation or crystallization, ensure the conditions are optimized to maximize recovery.
Problem 2: Product Discoloration (Yellowing)
Potential Cause Troubleshooting Steps
Oxidation - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially at elevated temperatures.
High Reaction Temperature - Lower Reaction Temperature: If feasible, explore if the reaction can be conducted at a lower temperature without significantly impacting the reaction time and yield.
Impurities in Starting Materials - Use High-Purity Reactants: Ensure the 2-methylimidazole and monoethanolamine are of high purity, as impurities can sometimes contribute to color formation.
Purification Issues - Decolorizing Agents: During the purification process, treatment with activated carbon can be effective in removing colored impurities.[4]
Problem 3: Difficulties in Purification
Potential Cause Troubleshooting Steps
Close Boiling Points of Product and Impurities - Fractional Distillation under Vacuum: For purification by distillation, using a column with sufficient theoretical plates under reduced pressure is crucial to separate components with close boiling points. - Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent may aid in the separation.[5]
Poor Crystallization - Solvent Screening: Experiment with different solvent systems to find one that provides good solubility at higher temperatures and poor solubility at lower temperatures for efficient crystallization. - Seeding: Introducing seed crystals can sometimes initiate crystallization when it is sluggish. - Controlled Cooling: A slow and controlled cooling rate often leads to the formation of purer and more easily filterable crystals.
Phase Separation Issues During Work-up - Adjust pH: The solubility of the product and impurities can be highly dependent on the pH of the aqueous phase. Careful adjustment of pH can facilitate cleaner phase separation. - Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and improve phase separation.

Experimental Protocols

General Protocol for Laboratory-Scale Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, charge 2-methylimidazole and a suitable solvent (e.g., toluene or xylene).

  • Reactant Addition: While stirring, slowly add monoethanolamine to the flask.

  • Heating: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress using HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure may involve washing with water, followed by separation of the organic layer.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification charge_reactants Charge 2-Methylimidazole and Solvent add_mea Add Monoethanolamine charge_reactants->add_mea 1. react Heat and React add_mea->react 2. cool Cool Reaction Mixture react->cool wash Aqueous Wash cool->wash 3. separate Phase Separation wash->separate 4. purify Vacuum Distillation or Crystallization separate->purify 5. Crude Product analyze QC Analysis (HPLC, GC) purify->analyze 6. final_product final_product analyze->final_product Final Product

Caption: A typical experimental workflow for the synthesis and purification of 1-(2-Hydroxyethyl)-2-methylimidazole.

troubleshooting_logic issue Scale-up Issue Encountered low_yield Low Yield issue->low_yield discoloration Product Discoloration issue->discoloration purification_difficulty Purification Difficulty issue->purification_difficulty incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check oxidation Oxidation? discoloration->oxidation Check distillation_issue Distillation Ineffective? purification_difficulty->distillation_issue Check optimize_temp Optimize Temperature & Stoichiometry incomplete_reaction->optimize_temp Yes workup_loss Losses During Work-up? incomplete_reaction->workup_loss No optimize_extraction Optimize Extraction/Isolation workup_loss->optimize_extraction Yes inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere Yes high_temp High Temperature? oxidation->high_temp No lower_temp Lower Reaction Temperature high_temp->lower_temp Yes vacuum_distillation Fractional Vacuum Distillation distillation_issue->vacuum_distillation Yes crystallization_issue Poor Crystallization? distillation_issue->crystallization_issue No solvent_screening Solvent Screening & Controlled Cooling crystallization_issue->solvent_screening Yes

Caption: A decision tree for troubleshooting common issues in the scale-up of 1-(2-Hydroxyethyl)-2-methylimidazole production.

References

optimizing reaction conditions for N-alkylation of 2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 2-methylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this crucial synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of 2-methylimidazole.

Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes, and how can I improve it?

Answer:

Low yields in the N-alkylation of 2-methylimidazole can arise from several factors, primarily incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For complete deprotonation, especially with less reactive alkylating agents, consider using a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1]

    • Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are effective, particularly with more reactive alkylating agents.[1][2] Cs₂CO₃ is often reported to be highly efficient.[1]

    • Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve the reactants.[1] The choice of solvent can significantly influence the reaction rate and yield.[1]

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

    • Ensure the purity of the alkylating agent, as degradation can impede the reaction.

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can improve the reaction rate and yield.[1] However, excessively high temperatures may lead to side reactions and decomposition.[1] A systematic increase in temperature while monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?

Answer:

The N-alkylated 2-methylimidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[1][3] This is a common side reaction, particularly with an excess of the alkylating agent or at elevated temperatures.[1]

Preventative Measures:

  • Stoichiometry Control: Use a slight excess of 2-methylimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize dialkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.[1]

Question: My reaction is producing a mixture of N1 and N3-alkylated isomers. How can I improve the regioselectivity?

Answer:

For unsymmetrically substituted imidazoles, controlling regioselectivity can be a challenge.[4][5] The formation of a mixture of regioisomers can complicate purification.[3]

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: The methyl group at the 2-position creates steric hindrance. The bulkiness of the incoming alkylating agent will influence the site of attack, often favoring the less sterically hindered nitrogen.[4]

  • Reaction Conditions: The choice of base and solvent can significantly impact the position of deprotonation and subsequent alkylation.[4]

  • Protecting Groups: While more complex, the use of protecting groups on one of the imidazole nitrogens is an effective strategy to direct alkylation to the other nitrogen.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common bases and solvents used for the N-alkylation of 2-methylimidazole?

A1: The choice of base and solvent is critical for a successful reaction. Below is a summary of commonly used systems.

BaseCommon SolventsTypical Reaction TemperatureNotes
Sodium Hydride (NaH)THF, DMF (anhydrous)0 °C to room temperatureStrong base, ensures complete deprotonation. Requires an inert atmosphere.[1]
Potassium Carbonate (K₂CO₃)Acetonitrile, DMF, DMSORoom temperature to 80 °CA versatile and commonly used base.[1][2]
Cesium Carbonate (Cs₂CO₃)Acetonitrile, DMFRoom temperature to elevatedOften provides higher yields compared to other carbonate bases.[1]
Potassium Hydroxide (KOH)Toluene, DMSO, DMF60 °C to 90 °CA strong, cost-effective base.[7]

Q2: How can I monitor the progress of my N-alkylation reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A co-spot of the starting material and the reaction mixture will show the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1][4]

Q3: What are some common challenges during the purification of N-alkylated 2-methylimidazoles?

A3: Purification can be challenging due to the polar nature of the product and the potential for side products. Column chromatography on silica gel is a common purification method.[4] If the product is a salt (dialkylated product), it will have very different solubility and chromatographic behavior. In some cases, separation of regioisomers can be difficult.[3]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions should be taken:

  • Sodium Hydride (NaH): This is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic. Handle them with appropriate personal protective equipment in a well-ventilated fume hood.[8]

  • Solvents: Anhydrous solvents are often required, and care should be taken to exclude moisture from the reaction. Some solvents like DMF and DMSO have specific health and safety considerations.[8]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in THF

This protocol is suitable for a wide range of alkylating agents and often provides good yields.

Materials:

  • 2-Methylimidazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Sodium Hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Imidazole Addition: Dissolve 2-methylimidazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1]

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equivalents) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.[1]

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.[1]

  • Work-up: Extract the aqueous mixture with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This protocol uses a milder base and is often simpler to perform.

Materials:

  • 2-Methylimidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl halide

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1-1.5 equivalents).[1]

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.[2]

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1]

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the crude product in ethyl acetate and wash with water and brine.[2]

  • Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. Purify the resulting residue by column chromatography on silica gel.[2]

Visualizations

experimental_workflow start Start: Reaction Setup (2-Methylimidazole, Base, Solvent) deprotonation Deprotonation start->deprotonation alkylation Addition of Alkylating Agent deprotonation->alkylation reaction Reaction Monitoring (TLC/LC-MS) alkylation->reaction workup Work-up & Quenching reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End: Pure N-alkylated Product purification->end

Caption: General experimental workflow for the N-alkylation of 2-methylimidazole.

troubleshooting_logic start Low Yield or Incomplete Reaction? check_base Evaluate Base/Solvent: - Use stronger base (NaH)? - Anhydrous conditions? start->check_base Yes side_reaction Side Reaction Observed? start->side_reaction No check_alkylating_agent Assess Alkylating Agent: - Reactivity (I > Br > Cl)? - Purity? check_base->check_alkylating_agent check_temp Optimize Temperature: - Increase temperature systematically? check_alkylating_agent->check_temp solution Improved Yield check_temp->solution dialkylation Dialkylation Issue? side_reaction->dialkylation Yes control_stoichiometry Control Stoichiometry: - Excess imidazole? - Slow addition of alkylating agent? dialkylation->control_stoichiometry Yes control_stoichiometry->solution

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(2-Hydroxyethyl)-2-methylimidazole and Other Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-(2-Hydroxyethyl)-2-methylimidazole with other commonly used imidazoles, namely imidazole, 1-methylimidazole, and 2-methylimidazole. Understanding the relative reactivity of these heterocyclic compounds is crucial for their application in various fields, including organic synthesis, catalysis, and drug development. This document summarizes key reactivity parameters, presents available quantitative data, details relevant experimental protocols, and provides visualizations of reaction pathways.

Executive Summary

The reactivity of imidazoles is fundamentally influenced by the electronic and steric effects of their substituents. The introduction of a 2-hydroxyethyl group at the N1 position and a methyl group at the C2 position in 1-(2-Hydroxyethyl)-2-methylimidazole modulates its basicity, nucleophilicity, and catalytic activity in comparison to unsubstituted imidazole and its simpler methylated analogues. While direct comparative experimental data under identical conditions is limited in the literature, this guide synthesizes available information to provide a qualitative and quantitative framework for understanding these differences.

Data Presentation: Comparison of Reactivity Parameters

The following table summarizes the key reactivity parameters for 1-(2-Hydroxyethyl)-2-methylimidazole and other selected imidazoles. It is important to note that some of the pKa values are predicted and experimental conditions can significantly influence reactivity.

CompoundStructurepKa of Conjugate AcidNucleophilicityCatalytic Activity
Imidazole ~7.1ModerateGeneral base/nucleophilic catalyst
1-Methylimidazole ~7.4Higher than imidazoleEffective catalyst in various reactions
2-Methylimidazole ~7.9Lower than 1-methylimidazole (steric hindrance)Used as a catalyst and curing agent
1-(2-Hydroxyethyl)-2-methylimidazole 14.66 (Predicted)[1]Expected to be a good nucleophilePotential for intramolecular catalysis

Analysis of Reactivity

Basicity: The basicity of an imidazole is determined by the availability of the lone pair of electrons on the sp²-hybridized nitrogen atom (N3). Electron-donating groups, such as methyl groups, generally increase basicity by stabilizing the positive charge on the imidazolium ion formed upon protonation. The predicted pKa of 1-(2-Hydroxyethyl)-2-methylimidazole suggests it is a weaker base than imidazole and its simple methyl derivatives in its conjugate acid form.[1] However, the pH of an aqueous solution of 1-(2-Hydroxyethyl)-2-methylimidazole is weakly basic.[2] The presence of the hydroxyl group may influence its basicity through hydrogen bonding interactions with the solvent.

Nucleophilicity: The nucleophilicity of imidazoles is a key factor in their catalytic activity and participation in substitution reactions. Generally, factors that increase basicity also increase nucleophilicity. Therefore, 1-methylimidazole is expected to be more nucleophilic than imidazole. For 2-methylimidazole, while the methyl group is electron-donating, its position adjacent to the nucleophilic nitrogen can introduce steric hindrance, potentially reducing its reactivity towards bulky electrophiles.[3] The hydroxyethyl group in 1-(2-Hydroxyethyl)-2-methylimidazole can potentially participate in intramolecular hydrogen bonding, which could influence the nucleophilicity of the N3 atom.

Catalytic Activity: Imidazoles are versatile catalysts, acting as both nucleophilic and general base catalysts in reactions such as ester hydrolysis and acylation.[4] The catalytic efficiency is dependent on both the nucleophilicity and steric environment of the imidazole. 1-Methylimidazole is a widely used catalyst in organic synthesis. The catalytic activity of 1-(2-Hydroxyethyl)-2-methylimidazole has been explored in the context of ionic liquids for the conversion of carbon dioxide.[5] The presence of the hydroxyl group offers a site for further functionalization or for potential cooperative catalytic effects.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of imidazole derivatives.[6][7][8]

Materials:

  • Imidazole derivative (e.g., 1-(2-Hydroxyethyl)-2-methylimidazole)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Sample Preparation: Prepare a 1 mM solution of the imidazole derivative in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.

  • Titration: Titrate the acidified sample solution with standardized 0.1 M NaOH, adding the titrant in small increments.

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more precise determination, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.

Monitoring Reaction Kinetics by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time.[9][10][11] This allows for the determination of reaction rates and kinetic parameters.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Reactants (e.g., imidazole catalyst, substrate, and reagent)

  • Deuterated solvent

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the substrate and an internal standard in a suitable deuterated solvent.

  • Initiation of Reaction: Add the imidazole catalyst to the NMR tube to initiate the reaction.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and the product in each spectrum.

    • Normalize the integrals to the internal standard to determine the concentration of each species over time.

    • Plot the concentration of the reactant or product as a function of time to obtain the reaction profile.

    • From the reaction profile, determine the initial rate of the reaction and the rate constant.

Visualizations

General Signaling Pathway for Imidazole Catalysis

The following diagram illustrates the general mechanism of nucleophilic catalysis by an imidazole derivative in an acylation reaction.

Nucleophilic_Catalysis Imidazole Imidazole Derivative (Nu) Acyl_Imidazolium Acyl-Imidazolium Intermediate Imidazole->Acyl_Imidazolium Nucleophilic Attack Acyl_Halide Acyl Halide (R-CO-X) Acyl_Halide->Acyl_Imidazolium Ester Ester (R-CO-OR') Acyl_Imidazolium->Ester Leaving_Group Leaving Group (X⁻) Alcohol Alcohol (R'-OH) Alcohol->Ester Nucleophilic Attack Catalyst_Regen Imidazole (Nu) Ester->Catalyst_Regen

Caption: Nucleophilic catalysis pathway for an imidazole-catalyzed acylation reaction.

Experimental Workflow for Reactivity Comparison

This diagram outlines a logical workflow for comparing the reactivity of different imidazole derivatives.

Reactivity_Workflow cluster_synthesis Synthesis & Purification cluster_reactivity Reactivity Studies cluster_analysis Data Analysis & Comparison Synthesis Synthesize Imidazole Derivatives Purification Purify and Characterize (NMR, MS, etc.) Synthesis->Purification Basicity Determine pKa (Potentiometric Titration) Purification->Basicity Nucleophilicity Kinetic Studies (e.g., SN2 Reaction) Purification->Nucleophilicity Catalysis Catalytic Activity Assay (e.g., Ester Hydrolysis) Purification->Catalysis Data_Analysis Analyze Quantitative Data (pKa, k_obs, etc.) Basicity->Data_Analysis Nucleophilicity->Data_Analysis Catalysis->Data_Analysis Comparison Compare Reactivity Profiles Data_Analysis->Comparison

Caption: Experimental workflow for comparing the reactivity of imidazole derivatives.

Conclusion

The reactivity of 1-(2-Hydroxyethyl)-2-methylimidazole is a result of the interplay between the electronic effects of the methyl group, the potential for hydrogen bonding and steric influence of the hydroxyethyl group, and the inherent properties of the imidazole ring. While it is predicted to be a weaker base in its protonated form compared to simpler imidazoles, its nucleophilic and catalytic properties warrant further experimental investigation for a definitive comparison. The presence of the versatile hydroxyl functional group opens avenues for its application in the synthesis of more complex molecules and functional materials. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the unique reactivity profile of this and other substituted imidazoles.

References

Validating the Structure of 2-(2-Methyl-1H-imidazol-1-yl)ethanol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the field of drug development and materials science, precise structural confirmation of novel compounds is paramount. This guide provides a detailed validation of the chemical structure of 2-(2-Methyl-1H-imidazol-1-yl)ethanol through a comparative analysis of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra with experimental data for a closely related analogue, 1-(2-Hydroxyethyl)imidazole. This analysis serves as a critical tool for researchers, scientists, and professionals in ensuring the identity and purity of this versatile building block.

The imidazole moiety is a cornerstone in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals. Accurate spectroscopic data is the bedrock upon which the synthesis and application of these compounds are built. Due to the limited availability of published, fully assigned experimental NMR spectra for this compound, this guide employs a predictive and comparative methodology to substantiate its structure.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The chemical shifts for this compound have been predicted based on established NMR principles and the known spectral data of its constituent fragments: the 2-methyl-1H-imidazole ring and the N-substituted ethanol chain.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (on imidazole ring)~2.3s3H
-N-CH₂-~4.0t2H
-CH₂-OH~3.8t2H
Imidazole H-4~6.9d1H
Imidazole H-5~7.0d1H
-OHVariables (broad)1H

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
-CH₃ (on imidazole ring)~12
-N-CH₂-~50
-CH₂-OH~60
Imidazole C-5~120
Imidazole C-4~127
Imidazole C-2~145

Comparative Experimental Data: 1-(2-Hydroxyethyl)imidazole

To validate the predicted spectra, experimental NMR data for the structurally similar compound, 1-(2-Hydroxyethyl)imidazole, is presented below. This compound lacks the 2-methyl group on the imidazole ring, providing a clear basis for comparison.

Experimental ¹H NMR of 1-(2-Hydroxyethyl)imidazole:

ProtonsExperimental Chemical Shift (ppm)Multiplicity
-N-CH₂-4.02t
-CH₂-OH3.75t
Imidazole H-56.89t
Imidazole H-47.06t
Imidazole H-27.59s

Experimental ¹³C NMR of 1-(2-Hydroxyethyl)imidazole:

Carbon AtomExperimental Chemical Shift (ppm)
-N-CH₂-50.1
-CH₂-OH60.8
Imidazole C-5118.8
Imidazole C-4127.8
Imidazole C-2137.2

Structural Validation Workflow

The logical workflow for validating the structure of this compound using NMR spectroscopy is outlined in the diagram below. This process involves prediction, comparison with a known analogue, and experimental verification.

G cluster_0 Prediction Phase cluster_1 Comparative Analysis cluster_2 Experimental Verification cluster_3 Validation P1 Identify Structural Fragments (2-Methylimidazole & Ethanol Chain) P2 Predict 1H & 13C NMR Shifts for Target Molecule P1->P2 C2 Compare Predicted vs. Analogue Spectra P2->C2 C1 Acquire Experimental NMR Data for Analogue (1-(2-Hydroxyethyl)imidazole) C1->C2 E3 Assign Experimental Peaks C2->E3 E1 Synthesize/Acquire Target Molecule E2 Perform 1H & 13C NMR Spectroscopy E1->E2 E2->E3 V1 Confirm Structural Identity E3->V1

Caption: Workflow for NMR-based structural validation.

Discussion of Spectral Comparison

The predicted chemical shifts for this compound align well with the experimental data of 1-(2-Hydroxyethyl)imidazole. The key differences are attributed to the presence of the electron-donating methyl group at the C-2 position of the imidazole ring in the target molecule.

  • ¹H NMR: The absence of a proton at the C-2 position in the target molecule's spectrum is the most significant difference. The predicted upfield shift of the imidazole protons (H-4 and H-5) is consistent with the electronic effect of the methyl group. The signals for the ethanol chain protons (-N-CH₂- and -CH₂-OH) are predicted to be in a similar region to the analogue.

  • ¹³C NMR: The most notable difference is the chemical shift of the C-2 carbon of the imidazole ring. The substitution of a proton with a methyl group is expected to shift the C-2 signal significantly downfield to approximately 145 ppm, as reflected in the prediction. The chemical shifts of the other imidazole carbons (C-4 and C-5) and the ethanol chain carbons are predicted to be comparable to the experimental values of the analogue.

Experimental Protocols

Standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra are provided below for researchers aiming to perform their own experimental validation.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice, though other deuterated solvents such as DMSO-d₆ or Methanol-d₄ may be used depending on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Experiment: A standard one-pulse proton experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is standard.

  • ¹³C NMR Acquisition:

    • Experiment: A standard proton-decoupled ¹³C experiment.

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay: A delay of 2 seconds is a common starting point.

This comprehensive guide provides a robust framework for the structural validation of this compound using ¹H and ¹³C NMR spectroscopy. By combining predictive methods with comparative analysis against a known analogue, researchers can confidently confirm the structure of this important chemical intermediate.

comparative study of the corrosion inhibition efficiency of imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the corrosion inhibition efficiency of various imidazole derivatives, tailored for researchers, scientists, and professionals in drug development and materials science. The following sections present quantitative performance data, detailed experimental methodologies, and a visual representation of the inhibition mechanism.

Introduction to Imidazole Derivatives in Corrosion Inhibition

Imidazole and its derivatives are a prominent class of organic compounds extensively investigated as corrosion inhibitors for a wide range of metals and alloys, including carbon steel, mild steel, and copper.[1][2][3] Their effectiveness stems from the unique electronic structure of the imidazole ring, which contains two nitrogen atoms and π-electrons.[3] These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that mitigates the corrosive effects of aggressive environments such as acidic, alkaline, and saline solutions.[2][4][5] The versatility of the imidazole scaffold allows for the synthesis of various derivatives with tailored properties, leading to enhanced inhibition performance.[3]

Mechanism of Action

The primary mechanism of corrosion inhibition by imidazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, which isolates the metal from the corrosive medium.[2][6] This process can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.[4]

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the lone pairs of the nitrogen heteroatoms or the π-electrons of the imidazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond.[4][6]

Often, a combination of both physisorption and chemisorption contributes to the formation of a stable and effective protective film.[4] The presence of electron-donating or withdrawing groups on the imidazole ring can further influence the electron density of the molecule and, consequently, its adsorption behavior and inhibition efficiency.[7]

G cluster_solution Corrosive Solution cluster_surface Metal Surface Interaction cluster_result Outcome Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal Metal Surface Corrosive_Species->Metal Attacks Inhibitor Imidazole Derivative Inhibitor Adsorption Adsorption (Physisorption & Chemisorption) Inhibitor->Adsorption Metal->Adsorption Protective_Film Protective Inhibitor Film Adsorption->Protective_Film Forms Corrosion_Reaction Corrosion Reactions (Anodic & Cathodic) Protective_Film->Corrosion_Reaction Blocks Inhibition Corrosion Inhibition Corrosion_Reaction->Inhibition Prevents

Mechanism of corrosion inhibition by imidazole derivatives.

Comparative Performance Data

The corrosion inhibition efficiency of imidazole derivatives is typically evaluated using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), as well as gravimetric (weight loss) methods. The tables below summarize key performance indicators for several imidazole derivatives from various studies.

Table 1: Potentiodynamic Polarization Data

Potentiodynamic polarization studies provide insights into the kinetics of the anodic and cathodic corrosion reactions. A lower corrosion current density (i_corr) indicates better inhibition performance. Inhibitors can be classified as anodic, cathodic, or mixed-type depending on their effect on the corrosion potential (E_corr).[8]

InhibitorMetalCorrosive MediumConcentration (M)i_corr (µA/cm²)Inhibition Efficiency (%)TypeReference
1H-Imidazole Carbon SteelDistrict Heating Water500 ppm1.191.7Mixed[5][9]
1H-Benzimidazole (BIM) Brass0.1M HNO₃0.01->94Mixed[10]
5-chloro-benzimidazol-2-one Mild Steel1 M HCl0.001-92.2Mixed[7]
6-chloro-2-(4-chlorophenyl) imidazo[1,2-a] pyridin-3-amine (IPCl3) Mild Steel1 M HCl0.001-97.4Mixed[11]
6-chloro-2-(4-fluorophenyl) imidazo[1,2-a] pyridin-3-amine (IPF3) Mild Steel1 M HCl0.001-96.5Mixed[11]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a non-destructive technique that provides information about the resistance and capacitive behavior at the metal/solution interface. A higher charge transfer resistance (R_ct) value signifies a lower corrosion rate and better protection by the inhibitor film.

InhibitorMetalCorrosive MediumConcentrationR_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)Reference
1H-Imidazole Carbon SteelDistrict Heating Water500 ppm1149025.591.4[9]
1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) Carbon Steel1% NaCl100 ppm---[12]
1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) Carbon Steel1% NaCl100 ppm---[12]
Imidazole added to solution IronAqueous Brine500 ppm20x > Blank--[13]
Imidazole pre-deposited IronAqueous BrineFilm3x > Blank--[13]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of corrosion inhibitors. Below are detailed methodologies for the most common techniques.

Experimental Workflow for Inhibitor Evaluation

G cluster_prep Preparation cluster_testing Testing & Analysis cluster_eval Evaluation A Material Preparation (Metal Coupon) C Gravimetric Test (Weight Loss) A->C D Electrochemical Tests (PDP & EIS) A->D E Surface Analysis (SEM, AFM, XPS) A->E B Solution Preparation (Corrosive Medium +/- Inhibitor) B->C B->D B->E F Calculate Inhibition Efficiency (IE%) C->F D->F G Determine Inhibition Mechanism D->G E->G H Compare Performance F->H G->H

Workflow for evaluating corrosion inhibitor performance.

Potentiodynamic Polarization (PDP)

This technique measures the current response of a metal to a controlled change in its potential, providing information on corrosion rate and inhibition mechanism.

  • Electrochemical Cell: A conventional three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum plate or wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[4]

  • Procedure:

    • The working electrode is immersed in the test solution (with and without the inhibitor) until a stable open-circuit potential (OCP) is achieved.

    • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).[4]

  • Data Analysis: The corrosion current density (i_corr) and corrosion potential (E_corr) are determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100[6] where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for characterizing the electrochemical interface and the protective properties of the inhibitor film.

  • Electrochemical Cell: The same three-electrode setup as in PDP is used.[14]

  • Procedure:

    • The system is allowed to stabilize at its OCP.

    • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., from 100 kHz to 10 mHz).[4][6]

  • Data Analysis: The impedance data is presented as Nyquist and Bode plots. The data is fitted to an appropriate equivalent electrical circuit model to determine parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[9] An increase in R_ct and a decrease in C_dl indicate effective inhibition. The IE% is calculated from the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100[6] where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis Techniques

These methods provide direct visual and compositional evidence of the protective film formed on the metal surface.

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[4][10][15]

  • Atomic Force Microscopy (AFM): Provides three-dimensional topographical information and quantitative data on surface roughness, confirming the formation of a protective inhibitor layer.[5][9]

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique used to determine the chemical composition of the surface film and identify the nature of the bonds formed between the inhibitor and the metal surface.[5][13][16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups of the inhibitor molecules adsorbed on the metal surface, helping to elucidate the adsorption mechanism.[4][10]

References

A Comparative Guide to High-Resolution Mass Spectrometry for Accurate Mass Determination of 1-(2-Hydroxyethyl)-2-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques for the accurate mass determination of 1-(2-Hydroxyethyl)-2-methylimidazole. It is intended for researchers, scientists, and professionals in drug development who require precise molecular formula confirmation and compound identification. The guide details the performance of various HRMS platforms, supported by experimental protocols and data.

Introduction to Accurate Mass Determination

1-(2-Hydroxyethyl)-2-methylimidazole is a small organic molecule with the molecular formula C6H10N2O.[1] Its nominal mass is 126 g/mol , but for unambiguous identification and characterization, its exact mass must be determined to several decimal places. High-resolution mass spectrometry is the definitive technique for this purpose, offering high mass accuracy and resolving power.[2] Mass accuracy refers to the closeness of the measured mass to the true mass, typically expressed in parts per million (ppm), while mass resolution is the ability of a mass spectrometer to distinguish between two peaks of very similar mass-to-charge ratios (m/z).[3][4]

This guide compares three principal types of high-resolution mass analyzers: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

Comparison of High-Resolution Mass Spectrometry Platforms

The choice of an HRMS platform depends on the specific analytical requirements, such as the need for ultra-high resolution, fast acquisition speeds, or budget constraints. The following table summarizes the key performance characteristics of TOF, Orbitrap, and FT-ICR mass spectrometers.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Up to 60,000Up to 450,000 (and higher in some models)[2][5]>1,000,000[2][3][5]
Mass Accuracy < 5 ppm< 1 ppm[2]< 1 ppm (often sub-ppm)[2][5]
Scan Rate FastMedium to Fast (up to 18 Hz)[6]Slow (e.g., 1 Hz)[2]
Sensitivity HighVery High (femtogram-level)[2]High
Cost & Complexity ModerateHighVery High (requires superconducting magnets)[3]
Typical Application Screening, quantification, LC-MSMetabolomics, proteomics, drug discoveryComplex mixture analysis, metabolomics, lipidomics

Experimental Protocols

Below are detailed methodologies for the accurate mass determination of 1-(2-Hydroxyethyl)-2-methylimidazole using HRMS.

Sample Preparation

The quality of the sample is crucial for obtaining accurate mass data.

  • Purity: Ensure the sample of 1-(2-Hydroxyethyl)-2-methylimidazole is of high purity, as contaminants can interfere with ionization and complicate the mass spectrum.[7]

  • Solvent Selection: Dissolve the sample in a high-purity (HPLC-grade) solvent. Given the polar nature of the analyte, suitable solvents include methanol, acetonitrile, or water.[7] Aromatic solvents, DMSO, and DMF are generally not suitable for electrospray ionization (ESI).[7]

  • Concentration: Prepare a dilute solution of the analyte, typically around 10 µM.[8] Overly concentrated samples can lead to signal suppression and detector saturation.

  • Additives: For positive-ion mode ESI, adding a small amount of an acid, such as 0.1% formic acid, can aid in the protonation of the analyte to form [M+H]+ ions.[7]

Chromatographic Separation (Optional)

For complex mixtures or to improve data quality, liquid chromatography (LC) can be coupled to the mass spectrometer.

  • Technique: Due to the polar nature of 1-(2-Hydroxyethyl)-2-methylimidazole, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for separation, as it provides good retention for polar metabolites.[9]

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller amount of an aqueous buffer.

High-Resolution Mass Spectrometry Analysis
  • Ionization: Electrospray ionization (ESI) is the most common and suitable ionization method for polar small molecules like 1-(2-Hydroxyethyl)-2-methylimidazole.[6]

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [C6H10N2O+H]+.

  • Mass Calibration: Calibrate the mass spectrometer immediately before the analysis using a standard calibration solution to ensure high mass accuracy. This can be done via external or internal calibration.

  • Acquisition Parameters:

    • Mass Range: Set a mass range appropriate for the analyte, for example, m/z 50-500.

    • Resolution Setting: Select a high-resolution setting on the instrument (e.g., >60,000 for a TOF or >100,000 for an Orbitrap) to resolve the analyte peak from potential isobaric interferences.[4]

    • Collision Energy (for MS/MS): If fragmentation data is required for structural confirmation, a collision-induced dissociation (CID) experiment can be performed. The collision energy should be optimized to produce a sufficient number of fragment ions.[6]

Data Analysis
  • Mass Extraction: Extract the m/z value for the monoisotopic peak of the protonated molecule from the mass spectrum.

  • Elemental Formula Generation: Use software to generate possible elemental formulas that match the measured accurate mass within a specified tolerance (e.g., < 5 ppm).

  • Isotopic Pattern Matching: Compare the experimental isotopic pattern of the analyte with the theoretical pattern for the proposed formula. This is a crucial step for confirming the elemental composition.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between different HRMS techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Pure Sample of 1-(2-Hydroxyethyl)-2-methylimidazole B Dissolve in HPLC-grade Methanol/Water (10 µM) A->B C Add 0.1% Formic Acid B->C D Optional: HILIC Separation C->D Inject into LC-MS E Positive-Mode ESI D->E F HRMS Acquisition (e.g., Orbitrap, TOF) E->F G Extract Accurate Mass of [M+H]+ F->G H Generate Elemental Formula G->H I Confirm with Isotopic Pattern H->I J J I->J Confirmed Identity: C6H10N2O

Caption: Experimental workflow for accurate mass determination.

Caption: Key characteristics of HRMS analyzers.

References

A Comparative Analysis of the Biological Activity of 2-(2-Methyl-1H-imidazol-1-yl)ethanol and its Nitro Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-(2-Methyl-1H-imidazol-1-yl)ethanol and its corresponding 5-nitro derivative, commonly known as metronidazole. The introduction of a nitro group at the C5 position of the imidazole ring dramatically alters the compound's biological profile, transforming it from a chemical intermediate into a potent antimicrobial and antiprotozoal agent. This comparison will focus on their mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate their efficacy.

Introduction to the Compounds

This compound is an imidazole derivative that primarily serves as a versatile precursor in the synthesis of various pharmaceuticals.[1] Its chemical structure features a 2-methyl-imidazole ring N-substituted with a hydroxyethyl group. While the imidazole moiety is a common scaffold in many biologically active molecules, this particular compound, in its non-nitrated form, is not recognized for significant intrinsic antimicrobial properties.

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole) is a synthetic nitroimidazole antimicrobial agent.[2] The presence of the nitro group is crucial for its biological activity.[1] Metronidazole is a widely used drug for the treatment of infections caused by anaerobic bacteria and certain protozoa.[2]

Comparative Biological Activity

The most significant distinction in the biological activity between this compound and its 5-nitro derivative lies in their antimicrobial efficacy. The nitro group is the key pharmacophore responsible for the potent activity of metronidazole.

Mechanism of Action

The biological activity of metronidazole is dependent on the reductive activation of its nitro group.[1] In anaerobic organisms, low-redox-potential electron transport proteins, such as ferredoxin, donate electrons to the nitro group. This reduction process forms short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[2] These reactive species can bind to and disrupt the helical structure of DNA, leading to strand breakage and ultimately cell death.[2] This mechanism of action is specific to anaerobic or microaerophilic environments where the reductive activation can occur.

In contrast, This compound lacks this critical nitro group. Consequently, it cannot undergo the same reductive activation process and does not generate the cytotoxic radicals necessary for DNA damage. This fundamental mechanistic difference explains its presumed lack of significant antimicrobial activity.

Spectrum of Activity

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole) exhibits a broad spectrum of activity against:

  • Anaerobic Bacteria: Including Bacteroides spp., Fusobacterium spp., Clostridium spp., and Peptostreptococcus spp.

  • Protozoa: Such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.

It is important to note that metronidazole is generally inactive against aerobic and facultative anaerobic bacteria.[3]

This compound , due to the absence of the nitro group, is not expected to have a significant antimicrobial spectrum. While some imidazole derivatives possess biological activities, the specific structure of this compound without the nitro functional group does not confer the potent and selective toxicity seen with metronidazole.

Quantitative Data Comparison

CompoundOrganismMIC (µg/mL) Range
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol Bacteroides fragilis0.25 - 2.0
Clostridium difficile0.12 - 4.0
Trichomonas vaginalis0.02 - 2.5
Entamoeba histolytica1.0 - 10.0
This compound Various Microorganisms>100 (Expected)

Note: The MIC values for metronidazole can vary depending on the specific strain and testing methodology. The expected MIC for the non-nitro derivative is an educated estimation based on its chemical structure and the known mechanism of action of nitroimidazoles.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial susceptibility of nitroimidazole derivatives like metronidazole. These protocols can be adapted to compare the activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Compound Stock Solution:

  • Dissolve a known weight of the test compound (e.g., metronidazole) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • Dispense a specific volume of sterile anaerobic broth into each well of a 96-well microtiter plate.
  • Perform serial two-fold dilutions of the compound stock solution across the wells to achieve a range of final concentrations.
  • Include a growth control well (no compound) and a sterility control well (no bacteria).

3. Inoculum Preparation:

  • Culture the anaerobic test organism on an appropriate agar medium under anaerobic conditions.
  • Prepare a suspension of the organism in anaerobic broth and adjust the turbidity to a 0.5 McFarland standard.
  • Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Visualizations

Signaling Pathway for the Bioactivation of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol

G cluster_cell Inside Anaerobic Cell Metronidazole 2-(2-Methyl-5-nitro- 1H-imidazol-1-yl)ethanol (Metronidazole) Anaerobic_Cell Anaerobic Bacterial Cell Metronidazole->Anaerobic_Cell Passive Diffusion Nitro_Radical Nitroso Radical (Cytotoxic) Metronidazole->Nitro_Radical Reduction of Nitro Group Ferredoxin_ox Ferredoxin (oxidized) PFOR Pyruvate:Ferredoxin Oxidoreductase Ferredoxin_ox->PFOR Ferredoxin_red Ferredoxin (reduced) Ferredoxin_red->Metronidazole Electron Transfer PFOR->Ferredoxin_red Reduction DNA Bacterial DNA Nitro_Radical->DNA Interaction DNA_Damage DNA Strand Breakage & Cell Death DNA->DNA_Damage

Caption: Bioactivation pathway of metronidazole in anaerobic bacteria.

Experimental Workflow for MIC Determination

G A Prepare Compound Stock Solution B Prepare Serial Dilutions in 96-Well Plate A->B D Inoculate Plate B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate under Anaerobic Conditions (48h, 37°C) D->E F Read Results: Observe for Turbidity E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The comparison between this compound and its 5-nitro derivative, metronidazole, unequivocally demonstrates the critical role of the nitro group in conferring potent antimicrobial and antiprotozoal activity. While the parent compound serves as a valuable synthetic intermediate, it lacks the mechanism of action required for significant biological efficacy against anaerobic microorganisms. The reductive activation of the nitro group in metronidazole leads to the generation of cytotoxic radicals that are essential for its therapeutic effects. This guide highlights that the addition of a single functional group can dramatically transform the biological properties of a molecule, a fundamental concept in drug discovery and development.

References

A Comparative Guide: 1-(2-Hydroxyethyl)-2-methylimidazole vs. 1-Methylimidazole as Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of 1-(2-Hydroxyethyl)-2-methylimidazole and 1-methylimidazole. While direct head-to-head comparative studies are limited, this document synthesizes available data to highlight the distinct properties and applications of each catalyst, focusing on how their structural differences influence their catalytic function.

Structural and Mechanistic Overview

Both 1-(2-Hydroxyethyl)-2-methylimidazole and 1-methylimidazole are imidazole derivatives that function as potent nucleophilic and general base catalysts in a variety of organic reactions.[1] Their catalytic activity stems from the nucleophilic character of the sp²-hybridized nitrogen atom within the imidazole ring.[1]

The primary structural difference is the presence of a hydroxyethyl group at the N-1 position of 1-(2-Hydroxyethyl)-2-methylimidazole. This hydroxyl group introduces a key functional difference, allowing for potential intramolecular hydrogen bonding or participation as a co-catalyst, which can influence reaction kinetics and mechanisms. For instance, in ester hydrolysis, a neighboring hydroxyl group can significantly influence the catalytic activity of the imidazole ring.[2][3]

1-Methylimidazole is a well-established catalyst used in acylation, esterification, silylation, and polymerization reactions.[1] Its mechanism can vary; for example, in acetylations using acetyl chloride, it acts as a nucleophilic catalyst by forming a reactive N-acylimidazolium intermediate.[4] Conversely, with acetic anhydride, it can proceed through a general base catalysis pathway.[4]

The hydroxyl group in 1-(2-Hydroxyethyl)-2-methylimidazole can potentially engage in a bifunctional catalytic mechanism, where the imidazole nitrogen acts as a nucleophile or base, and the hydroxyl group acts as a proton shuttle or hydrogen-bond donor to stabilize transition states.

dot

Caption: Molecular structures of the two imidazole-based catalysts.

Comparative Performance in Catalytic Applications

While both molecules are versatile, their applications often diverge based on the specific requirements of the reaction system.

Epoxy Resin Curing

Imidazoles are widely used as curing agents and accelerators for epoxy resins.[5][6] Their function is to initiate the ring-opening polymerization of the epoxy groups.[7] The presence of substituents on the imidazole ring significantly affects the curing kinetics and the final properties of the cured polymer.

CatalystApplicationKey Performance MetricObservation
1-Methylimidazole Epoxy Curing AgentCuring TimeEffective, but can be highly reactive, limiting pot-life in one-part systems.[6][8]
1-(2-Hydroxyethyl)-2-methylimidazole Epoxy Curing AgentReactivity ControlThe hydroxyl group can modulate reactivity and improve adhesion through interaction with substrates.
2-Methylimidazole Epoxy Curing AgentLatencyOften used as a latent curing agent, offering a balance of reactivity and extended pot life.[5][9]

Note: Data on 2-methylimidazole is included for contextual comparison of substitution effects.

Acylation and Esterification

1-Methylimidazole is a highly effective catalyst for the acylation and esterification of alcohols, often outperforming traditional catalysts like pyridine.[1] It is particularly useful for sterically hindered substrates.[1]

CatalystReactionSubstrateYield (%)Conditions
1-Methylimidazole AcetylationVarious AlcoholsHighAcetic anhydride, 45°C, 7-10 min
1-Methylimidazole [3+3]-CyclodimerizationAcylethynylpyrrolesup to 51%40–45 °C

Data compiled from various sources demonstrating the catalytic efficacy of 1-Methylimidazole.[10][11]

CO₂ Cycloaddition

Imidazolium salts, derived from imidazoles like 1-methylimidazole, are excellent catalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates.[12][13] This is a key reaction in carbon capture and utilization. The catalytic system often involves the imidazolium cation and a nucleophilic anion.[14] While data for 1-(2-Hydroxyethyl)-2-methylimidazole in this specific application is less common, hydroxy-functionalized ionic liquids have been synthesized and show catalytic activity.[15]

dot

Caption: Generalized pathway for CO₂ cycloaddition catalyzed by imidazolium salts.

Experimental Protocols

Protocol 1: General Procedure for Acetylation of Alcohols using 1-Methylimidazole

This protocol is based on established methods for analytical acetylation.[11]

  • Reagent Preparation : Prepare a 0.5 M solution of acetic anhydride in dimethylformamide (DMF).

  • Reaction Setup : In a reaction vessel, dissolve the alcohol substrate in a minimal amount of DMF.

  • Catalyst Addition : Add 1-methylimidazole (typically 5-10 mol%) to the solution.

  • Initiation : Add the acetic anhydride solution to the reaction mixture.

  • Reaction Conditions : Maintain the reaction at a constant temperature (e.g., 45°C) and monitor the progress by a suitable analytical technique (TLC, GC, or HPLC). Typical reaction times for primary and secondary alcohols are 7-10 minutes.[11]

  • Workup : Upon completion, the reaction is quenched with water, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and concentrated to yield the acetylated product.

dot

G prep Prepare 0.5M Acetic Anhydride in DMF add_reagent Add Acetic Anhydride Solution prep->add_reagent dissolve Dissolve Alcohol Substrate in DMF add_cat Add 1-Methylimidazole (5-10 mol%) dissolve->add_cat add_cat->add_reagent react Maintain at 45°C Monitor Progress (TLC/GC) add_reagent->react workup Quench with Water, Extract Product react->workup isolate Isolate Final Product workup->isolate

Caption: Experimental workflow for alcohol acetylation using 1-methylimidazole.

Conclusion

Both 1-(2-Hydroxyethyl)-2-methylimidazole and 1-methylimidazole are highly effective catalysts.

  • 1-Methylimidazole is a versatile, powerful, and well-documented catalyst for a broad range of transformations, particularly acylations and as a precursor for ionic liquids used in applications like CO₂ fixation.[1][16] Its primary catalytic action relies on the nucleophilicity of the imidazole ring.[1]

  • 1-(2-Hydroxyethyl)-2-methylimidazole , while less extensively documented in direct comparative studies, offers the potential for more complex, bifunctional catalysis due to its hydroxyl group. This can be advantageous in systems where proton transfer, hydrogen bonding, or enhanced solubility and adhesion are desired, such as in specialized polymer and curing applications. The hydroxyl group may modulate reactivity, potentially improving latency in curing systems or participating directly in the catalytic cycle.[2]

The choice between these two catalysts should be guided by the specific mechanistic requirements of the reaction, desired kinetics, and the final properties of the product. For standard base or nucleophilic catalysis, 1-methylimidazole is a reliable choice. For applications requiring modulated reactivity or potential bifunctional catalysis, 1-(2-Hydroxyethyl)-2-methylimidazole presents a compelling alternative worthy of investigation.

References

A Comparative Guide to the Molecular Structure of Metronidazole: DFT and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the molecular structure of an active pharmaceutical ingredient is paramount. This guide provides a comparative analysis of the molecular structure of 2-(2-methyl-5-nitro-1-imidazolyl)ethanol, commonly known as Metronidazole, by juxtaposing theoretical data from Density Functional Theory (DFT) studies with experimental findings.

Metronidazole is a crucial antibiotic and antiprotozoal medication.[1] Its efficacy is intrinsically linked to its three-dimensional structure and electronic properties. DFT calculations have emerged as a powerful tool to complement experimental techniques, offering detailed insights into molecular geometry and vibrational frequencies.

A pivotal study by Vijaya Chamundeeswari et al. provides a comprehensive examination of Metronidazole's molecular structure through a combined experimental and theoretical approach.[2][3] This work serves as a primary basis for the comparative data presented herein.

Comparison of Theoretical and Experimental Data

The molecular geometry of Metronidazole has been optimized using the B3LYP functional with a 6-311G(d,p) basis set.[2][3] The calculated parameters, including bond lengths, bond angles, and dihedral angles, show a high degree of correlation with experimental data, validating the chosen theoretical model.

Vibrational Spectra Analysis

The vibrational frequencies of Metronidazole have been calculated using DFT and compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy.[2][3] The theoretical calculations aid in the precise assignment of vibrational modes observed in the experimental spectra.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (B3LYP/6-311G(d,p)) (cm⁻¹)
O-H Stretch3219--
C-H Stretch (imidazole ring)3100--
O-H In-plane Bend12651268-

Data sourced from a study by Vijaya Chamundeeswari et al.[3]

Nuclear Magnetic Resonance (NMR) Spectra

The ¹H and ¹³C NMR chemical shifts of Metronidazole have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show good agreement with the experimental results.[2][3]

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomExperimental (ppm)Calculated (GIAO) (ppm)
¹H NMR
-CH₂- (ethanol)--
-CH- (imidazole)--
-CH₃ (methyl)--
¹³C NMR
C (imidazole ring)--
C (imidazole ring)--
C (imidazole ring)--
-CH₂- (ethanol)--
-CH₂OH (ethanol)--
-CH₃ (methyl)--

(Note: Specific experimental and calculated values were not available in the provided search results abstracts. A full-text review of the cited paper would be necessary to populate this table.)

Experimental and Computational Protocols

A thorough understanding of the methodologies employed is crucial for interpreting the comparative data.

Experimental Methodologies

The experimental data for Metronidazole was obtained using standard spectroscopic techniques:

  • FT-IR Spectroscopy : The solid-phase FT-IR spectrum was recorded over a range of 4000–400 cm⁻¹.[2][3]

  • FT-Raman Spectroscopy : The FT-Raman spectrum was recorded in the range of 3500–50 cm⁻¹.[2][3]

  • UV-Vis Spectroscopy : The UV spectrum was measured in an ethanol solution.[2][3]

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded to determine the chemical shifts.[2][3]

Computational Methodology: DFT Calculations

The theoretical calculations were performed using Density Functional Theory, a robust method for studying the electronic structure of molecules.

  • Software : The Gaussian program package was utilized for the calculations.[2][3]

  • Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed.[2][3]

  • Basis Set : The 6-311G(d,p) basis set was used for the calculations.[2][3]

  • Vibrational Frequencies : Harmonic vibrational frequencies were calculated at the optimized geometry.[2][3]

  • NMR Calculations : The GIAO (Gauge-Independent Atomic Orbital) method was used to calculate the NMR chemical shifts.[2][3]

  • NBO Analysis : Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions.[2][3]

  • TD-DFT : Time-Dependent Density Functional Theory (TD-DFT) was used to calculate the electronic absorption spectrum.[2][3]

Workflow for Comparative DFT and Experimental Analysis

The logical flow from experimental data acquisition and theoretical modeling to the final comparative analysis is illustrated in the following diagram.

DFT_Experimental_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical (DFT) Analysis cluster_comparison Comparative Analysis exp_sample Metronidazole Sample ftir FT-IR Spectroscopy exp_sample->ftir ft_raman FT-Raman Spectroscopy exp_sample->ft_raman nmr NMR Spectroscopy exp_sample->nmr exp_data Experimental Spectra (IR, Raman, NMR) ftir->exp_data ft_raman->exp_data nmr->exp_data comparison Comparison of Experimental & Theoretical Data exp_data->comparison mol_structure Initial Molecular Structure dft_calc DFT Calculation (B3LYP/6-311G(d,p)) mol_structure->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift (GIAO) geom_opt->nmr_calc theo_data Calculated Properties (Geometry, Frequencies, NMR) freq_calc->theo_data nmr_calc->theo_data theo_data->comparison validation Validation of Theoretical Model comparison->validation

Caption: Workflow for the comparative analysis of Metronidazole's molecular structure.

Conclusion

The strong correlation between the experimental data and the results from DFT calculations underscores the power of computational chemistry in modern drug research.[2][3] The B3LYP/6-311G(d,p) level of theory provides a reliable model for predicting the molecular structure and properties of Metronidazole. This integrated approach of combining experimental and theoretical methods offers a deeper and more comprehensive understanding of the molecule's characteristics, which is invaluable for drug design and development. Further research could expand on this by comparing a wider range of DFT functionals and basis sets to refine the theoretical model even further.

References

Safety Operating Guide

Proper Disposal of 2-(2-Methyl-1H-imidazol-1-yl)ethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2-(2-Methyl-1H-imidazol-1-yl)ethanol, ensuring the protection of laboratory personnel and the environment.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, a chemical intermediate used in pharmaceutical development and other research, requires careful handling and disposal as a hazardous substance. Adherence to institutional and regulatory protocols is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a certified chemical fume hood.[1][2] An eyewash station and safety shower should be readily accessible.[1]

Waste Identification and Hazard Classification

This compound is classified as hazardous. According to safety data, it can be harmful if swallowed (Acute Toxicity, Oral) and poses a risk of serious eye damage.[3] Therefore, all materials contaminated with this substance, including the pure chemical, solutions, and any contaminated lab supplies (e.g., pipette tips, gloves, and weighing papers), must be treated as hazardous waste.

Hazard Profile:

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Serious Eye Damage (Category 1) Causes serious eye damage.
Storage Class 10 - Combustible liquids.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Segregation

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.[2][4]

  • Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with this compound. The container must have a secure screw-top cap and be in good condition.[1]

  • Aqueous vs. Solvent Waste: Do not mix aqueous waste containing this compound with organic solvent waste streams.[5] Collect them in separate, designated containers.

  • Solid Waste: Contaminated solid waste such as gloves, absorbent pads, and empty vials should be collected in a separate, clearly labeled container for solid hazardous waste.

Step 2: Container Labeling

Properly labeling hazardous waste containers is a regulatory requirement and essential for safety.

  • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department to the container.[4][6][7]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations.

    • The approximate concentration or percentage of the chemical in the waste mixture.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]

  • Keep the waste container securely capped at all times, except when adding waste.[1][4][10] Do not leave a funnel in the container.[9]

  • Store the container in a secondary containment bin or tray to contain any potential leaks or spills.[4][6][10]

  • Ensure incompatible wastes are segregated to prevent reactions.[4][10] For example, keep this organic compound away from strong oxidizing agents.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4]

  • Once the waste container is full (typically no more than 90% capacity to allow for expansion), complete any final details on the waste label.

  • Follow your institution's procedure to request a waste pickup. This is often done through an online system.[7][11]

  • Do not transport hazardous waste outside of the laboratory yourself.[6] Trained EHS professionals will collect the waste from your designated SAA.

Step 5: Disposal of Empty Containers

An empty container that held this compound must also be managed properly.

  • Thoroughly empty the container of all contents.[10]

  • The first rinse of the container should be collected and disposed of as hazardous waste.[10]

  • After a thorough triple rinsing with a suitable solvent (such as water or another appropriate solvent), the container can often be disposed of as regular laboratory glass or plastic waste.[4][8]

  • Before disposal, completely obliterate or remove the original chemical label.[4][6][10]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G start Start: Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Original Container? start->empty_container classify 2. Classify Waste (Aqueous, Solid, Pure Chemical) ppe->classify aqueous_waste Aqueous Waste Stream classify->aqueous_waste Liquid solid_waste Solid Waste Stream classify->solid_waste Contaminated Solids container 3. Select & Label Compatible Waste Container aqueous_waste->container solid_waste->container storage 4. Store in Designated Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment container->storage full 5. Container Full? storage->full full->storage No pickup 6. Arrange for EHS Pickup full->pickup Yes end End: Compliant Disposal pickup->end empty_container->classify No, has contents rinse Triple Rinse Container (Collect first rinseate as waste) empty_container->rinse Yes dispose_container Deface Label & Dispose of Empty Container rinse->dispose_container

Caption: Workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-1H-imidazol-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Methyl-1H-imidazol-1-yl)ethanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。